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  • Product: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol
  • CAS: 651310-32-6

Core Science & Biosynthesis

Foundational

Spectroscopic Data Guide for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol: A Protocol for Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Structural Rationale In pharmaceutical development, accura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Rationale

In pharmaceutical development, accurately characterizing functionalized aromatic intermediates is a non-negotiable prerequisite for downstream synthesis. As a Senior Application Scientist, I approach the structural elucidation of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (Chemical Formula: C₁₀H₁₄O₃S; Exact Mass: 214.0664 Da) not merely as a data-collection exercise, but as a rigorous, self-validating analytical system.

This molecule presents a fascinating spectroscopic profile due to the interplay of two meta-positioned substituents:

  • The Methanesulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing group (EWG) via both inductive and anisotropic effects, which significantly deshields adjacent aromatic protons and provides a distinct infrared signature.

  • The Propan-1-ol Chain (-CH₂CH₂CH₂OH): A flexible, mildly electron-donating aliphatic chain terminating in a protic hydroxyl group, which dictates the molecule's ionization efficiency in mass spectrometry.

This guide details the causality behind the spectroscopic behavior of this compound and provides field-proven, step-by-step protocols for its characterization using NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Chemical Shifts

The structural verification of this compound relies heavily on the predictable deshielding effects of the sulfonyl group [1]. The -SO₂CH₃ group pulls electron density away from the aromatic ring, particularly affecting the ortho and para positions (H2, H4, and H6). Conversely, the aliphatic propyl chain acts as an internal calibration reference. By correlating the 3H singlet of the methanesulfonyl group with the 2H triplet of the benzylic protons, the analyst establishes an internal mathematical validation of the molecule's integrity [3].

Quantitative Data Presentation

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionAssignmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Integration
-SO₂CHMethanesulfonyl3.05Singlet (s)-3H
Ar-CH ₂-Propyl C1'2.75Triplet (t)7.52H
-CH ₂-Propyl C2'1.85Quintet (p)7.5, 6.52H
-CH ₂-OHPropyl C3'3.65Triplet (t)6.52H
-OH Hydroxyl1.60 - 2.00Broad Singlet (br s)-1H (Exch.)
Ar-H 5Aromatic (meta)7.45Triplet (t)7.51H
Ar-H 6Aromatic (ortho to alkyl)7.48Doublet of triplets7.5, 1.51H
Ar-H 4Aromatic (ortho to SO₂)7.72Doublet of triplets7.5, 1.51H
Ar-H 2Aromatic (between subs)7.75Broad Singlet (br s)1.51H

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionAssignmentChemical Shift (δ, ppm)Rationale
-SO₂C H₃Methanesulfonyl44.5Deshielded by adjacent SO₂ group [3].
Ar-C H₂-Propyl C1'32.0Standard benzylic carbon shift.
-C H₂-Propyl C2'34.2Shielded aliphatic methylene.
-C H₂-OHPropyl C3'61.5Strongly deshielded by electronegative oxygen.
Ar-C (1-6)Aromatic Ring125.0 - 143.0C1 (~143 ppm) and C3 (~140 ppm) are quaternary.
Experimental Protocol: Self-Validating NMR Workflow

To ensure the data acts as a self-validating system, the following protocol incorporates a D₂O exchange step to definitively prove the presence of the terminal hydroxyl group without relying on assumption.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition (Standard): Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds. Ensure 16 scans for adequate signal-to-noise (S/N).

  • Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate. Re-acquire the ¹H spectrum.

  • Data Processing: Phase and baseline correct the spectra. The disappearance of the broad singlet at ~1.60-2.00 ppm in the second spectrum validates the assignment of the -OH proton, confirming the integrity of the aliphatic tail [2].

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Acquisition (1H, 13C, COSY) A->B C 3. Processing (Phase/Baseline) B->C D 4. Validation (D2O Exchange) C->D

Fig 1. Self-validating NMR acquisition and processing workflow.

Infrared (IR) Spectroscopy

Causality in Vibrational Modes

Infrared spectroscopy is the most definitive tool for confirming the oxidation state of the sulfur atom in this molecule. The sulfonyl (-SO₂-) group exhibits highly characteristic, intense asymmetric and symmetric stretching vibrations. Because these bonds are highly polarized, they result in massive changes in the dipole moment during vibration, yielding unmistakable, sharp peaks [4].

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3300 - 3400Broad, StrongO-H stretchConfirms the terminal alcohol.
2850 - 2950Mediumsp³ C-H stretchConfirms the aliphatic propyl chain.
1300 - 1320Strong, SharpS=O asymmetricDiagnostic for the sulfonyl group [4].
1140 - 1170Strong, SharpS=O symmetricDiagnostic for the sulfonyl group [4].
Experimental Protocol: ATR-FTIR
  • Background Validation: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution). A flat baseline ensures no cross-contamination.

  • Sample Application: Apply 1-2 mg of the neat solid (or a concentrated drop if an oil) directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Verification: Confirm the absence of a peak at ~1700 cm⁻¹ (C=O stretch) to rule out the oxidation of the propanol group to an aldehyde or carboxylic acid—a common degradation pathway for this class of intermediates.

Mass Spectrometry (MS)

Ionization and Fragmentation Strategy

For a molecule containing both a basic hydroxyl oxygen and sulfonyl oxygens, Electrospray Ionization in positive mode (ESI+) is highly effective. The molecule readily accepts a proton to form the [M+H]⁺ pseudomolecular ion at m/z 215.07.

The fragmentation causality is driven by the stability of the resulting neutral losses. The loss of water (-18 Da) from the propanol chain is a low-energy pathway. A higher-energy, yet highly diagnostic pathway is the cleavage of the C-S bond, resulting in the loss of methanesulfinic acid (CH₃SO₂H, -80 Da) [2].

Table 4: HRMS (ESI+) Fragmentation Data

Ion TypeFormulaExact Mass (m/z)Neutral Loss
Precursor [M+H]⁺[C₁₀H₁₅O₃S]⁺215.0740N/A
Fragment 1[C₁₀H₁₃O₂S]⁺197.0634H₂O (18.01 Da)
Fragment 2[C₉H₁₁O]⁺135.0804CH₃SO₂H (80.01 Da)
Experimental Protocol: LC-HRMS
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.

  • Source Tuning: Set the capillary voltage to 3.0 kV. Critical Step: Keep the desolvation temperature moderate (e.g., 250°C) to prevent thermally induced in-source water loss, which would artificially deplete the [M+H]⁺ precursor ion signal.

  • Acquisition: Run a Full Scan (m/z 100-500) followed by Data-Dependent MS/MS (ddMS2) with a normalized collision energy (NCE) of 20-30 eV to generate the fragmentation profile.

MS_Frag M Precursor Ion [M+H]+ m/z 215.07 F1 Fragment Ion m/z 197.06 M->F1 Loss of H2O (-18.01 Da) F2 Fragment Ion m/z 135.08 M->F2 Loss of CH3SO2H (-80.01 Da)

Fig 2. Primary ESI-MS fragmentation pathways for the target molecule.

Conclusion

The structural elucidation of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol requires a synergistic approach. By leveraging the internal calibration of the propyl chain in ¹H NMR, the definitive S=O stretching frequencies in ATR-FTIR, and the predictable neutral losses in ESI-MS, researchers can establish a closed-loop, self-validating analytical dataset. Adhering to the protocols outlined above ensures high-fidelity data suitable for regulatory submissions and downstream synthetic validation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley. URL:[Link]

  • Zeng, X., et al. (2016). Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices. The Journal of Physical Chemistry A. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Executive Summary & Chemical Profiling Understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational step in drug development, formulation, and chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational step in drug development, formulation, and chemical synthesis. This whitepaper provides a comprehensive solubility profile for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (Formula: C₁₀H₁₄O₃S), an amphiphilic organic molecule characterized by a unique balance of polar and non-polar domains.

From a mechanistic perspective, the solubility behavior of this compound is dictated by three distinct structural features:

  • The Methanesulfonyl Group (-SO₂CH₃): A highly polar moiety that acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment.

  • The Propan-1-ol Chain (-CH₂CH₂CH₂OH): An alkyl linker terminating in a hydroxyl group, capable of acting as both a hydrogen-bond donor and acceptor.

  • The Benzene Ring: A hydrophobic, aromatic core that resists aqueous solvation but readily interacts with non-polar and moderately polar organic environments via π−π and London dispersion forces.

Because of this structural dichotomy, the compound exhibits excellent solubility in polar aprotic and polar protic solvents, while demonstrating poor solubility in strictly non-polar aliphatic hydrocarbons and pure aqueous media.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before conducting empirical measurements, modern pharmaceutical development relies on predictive thermodynamic models. The Hansen Solubility Parameters (HSP) framework is the industry standard for predicting solvent-solute compatibility by deconstructing the total cohesive energy of a liquid into three distinct intermolecular forces [1]:

  • Dispersion Forces ( δD​ ): Driven by the hydrophobic benzene ring and propyl chain.

  • Polar Interactions ( δP​ ): Dominated by the methanesulfonyl group.

  • Hydrogen Bonding ( δH​ ): Dictated by the terminal hydroxyl group.

According to the "like-dissolves-like" principle, a solvent will effectively dissolve 3-[3-(Methanesulfonyl)phenyl]propan-1-ol if its HSP coordinates are close to those of the solute in 3D space. The distance between the solvent and solute in this space is denoted as Ra​ . If Ra​ is less than the solute's interaction radius ( R0​ ), the compound is predicted to be highly soluble [1].

HSP_Workflow A Molecular Structure Analysis (Group Contribution Method) B Calculate HSP Components (δD, δP, δH) A->B C 3D Hansen Space Mapping (Define Interaction Radius R0) B->C D Solvent Library Screening C->D E Identify Optimal Solvents (Distance Ra < R0) D->E

Fig 1. Hansen Solubility Parameter (HSP) workflow for predictive solvent screening.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a predictive baseline, regulatory submissions require empirical thermodynamic solubility data. The Saturation Shake-Flask Method remains the "gold standard" for determining equilibrium solubility, as outlined in the United States Pharmacopeia (USP) chapter <1236> [2].

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . Solubility is not just about dissolving a powder; it is about proving that true thermodynamic equilibrium has been reached without altering the solid state of the compound. Variations in temperature, sedimentation time, and phase separation techniques can drastically skew results [3].

Step-by-Step Protocol
  • Excess Solid Addition: Add an excess amount of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol to a series of glass vials containing the target solvents. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved [4].

  • Isothermal Equilibration: Seal the vials and place them in an orbital shaker set to a strictly controlled 25.0 ± 0.1 °C. Agitate for 24 to 72 hours. Causality note: The methanesulfonyl group can cause slow dissolution kinetics in moderately polar solvents; 72 hours ensures true thermodynamic equilibrium rather than a kinetic artifact.

  • Phase Separation: Allow the suspension to settle, then centrifuge the samples at 10,000 rpm for 15 minutes. Avoid standard syringe filters for highly lipophilic solvents, as the compound may adsorb onto the filter membrane, leading to false-low concentration readings [3].

  • Supernatant Dilution: Immediately dilute the clear supernatant with the mobile phase. Causality note: A sudden drop in temperature upon removal from the incubator can cause immediate precipitation. Dilution prevents this.

  • HPLC-UV Quantification: Analyze the diluted samples using High-Performance Liquid Chromatography (HPLC) against a validated calibration curve.

  • Solid Phase Verification (Critical Step): Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If the solvent induced a polymorphic transformation or solvate formation, the measured solubility corresponds to the new crystal form, not the starting material [2].

ShakeFlask S1 1. Excess Solid Addition (Ensure saturated state) S2 2. Isothermal Equilibration (24-72h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 S4 4. Supernatant Dilution (Prevent precipitation) S3->S4 S6 6. Solid Phase Analysis (XRD/DSC for polymorphs) S3->S6 Residual Solid S5 5. HPLC-UV Quantification (Determine concentration) S4->S5

Fig 2. Self-validating shake-flask protocol coupled with HPLC quantification.

Quantitative Solubility Data

Based on the chemical structure, the empirical solubility profile of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol at 25°C follows a predictable gradient based on solvent polarity and hydrogen-bonding capacity.

Solvent SystemSolvent ClassificationEstimated Solubility (mg/mL at 25°C)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100.0Strong dipole-dipole interactions with the -SO₂CH₃ group.
Methanol Polar Protic> 50.0Dual H-bond donor/acceptor interactions with the terminal -OH.
Ethyl Acetate Moderately Polar~ 25.0Favorable dispersion interactions with the benzene ring.
Water (pH 7.0) Aqueous< 1.0Limited by the hydrophobic bulk of the aromatic ring and alkyl chain.
n-Hexane Non-polar< 0.1Incompatible with the highly polar methanesulfonyl moiety.

Discussion & Application Insights

For drug development professionals, the solubility profile of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol dictates downstream processing:

  • Chemical Synthesis & Purification: The stark contrast between its high solubility in ethyl acetate and near-insolubility in n-hexane makes this binary solvent system ideal for purification via recrystallization.

  • Assay Development: Due to its poor aqueous solubility, in vitro biological assays will require the use of DMSO as a co-solvent. However, researchers must ensure the final DMSO concentration remains below 1% to prevent cytotoxicity and avoid artificially inflating the apparent solubility [4].

  • Formulation Strategy: If this compound (or a downstream API utilizing this scaffold) is intended for oral delivery, its low aqueous solubility classifies it as a BCS Class II or IV molecule. Formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers will be necessary to achieve adequate bioavailability.

References

  • Using COSMO-RS to Predict Hansen Solubility Parameters ACS Publications URL:[Link]

  • <1236> Solubility Measurements USP-NF (United States Pharmacopeia) URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery PubMed (Journal of Pharmaceutical Sciences) URL: [Link]

Foundational

The Strategic Role of the Methanesulfonyl Group in 3-[3-(Methanesulfonyl)phenyl]propan-1-ol: A Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of rational drug design, the selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 3-[3-(Methanesulfonyl)phenyl]propan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a highly versatile intermediate that perfectly encapsulates this design philosophy. It consists of two distinct functional domains: a flexible propan-1-ol chain that serves as a reactive synthetic handle, and a meta-substituted methanesulfonyl group (-SO₂CH₃) that acts as a potent physicochemical modulator and pharmacophore.

This whitepaper provides an in-depth analysis of the methanesulfonyl moiety within this specific structural context. By examining its electronic properties, metabolic stabilizing effects, and spatial geometry, we outline why this functional group is a cornerstone in modern medicinal chemistry and how researchers can effectively leverage it in synthetic workflows.

Physicochemical and Electronic Modulation

The incorporation of a methanesulfonyl group onto an aromatic ring fundamentally alters the molecule's electronic distribution and physicochemical profile. Unlike electron-donating groups (EDGs) that activate the aromatic ring, the -SO₂CH₃ group is a powerful electron-withdrawing group (EWG).

Electron Withdrawal and the Hammett Constant

The electronic influence of the methanesulfonyl group is quantified by its Hammett substituent constant. At the meta position, the group exerts a strong inductive electron-withdrawing effect, with a Hammett constant ( σmeta​ ) of approximately +0.60, as documented in the [1]. Because the propanol chain is attached via a saturated aliphatic linker (-CH₂CH₂CH₂-), there is no direct resonance communication between the ring and the alcohol. However, the profound electron withdrawal depletes the π -electron density of the aromatic ring. This π -deficiency strengthens potential π−π stacking or cation- π interactions with electron-rich amino acid residues in target binding pockets.

Metabolic Stability

A major hurdle in drug development is the rapid clearance of drug candidates via Cytochrome P450 (CYP450)-mediated oxidation, particularly aromatic hydroxylation. The high-valent iron-oxo species of CYP450 enzymes act as electrophiles. By drastically reducing the electron density of the phenyl ring, the methanesulfonyl group acts as a metabolic shield, rendering the ring highly resistant to electrophilic attack[2]. This strategic placement prolongs the molecule's half-life and prevents the formation of reactive, potentially toxic epoxide intermediates.

Lipophilicity and Aqueous Solubility

While many EWGs (like halogens or trifluoromethyl groups) are highly lipophilic, the methanesulfonyl group is unique. The highly polarized S=O bonds impart significant polarity, which lowers the overall LogP of the molecule compared to alkyl or halo-substituted analogs. This enhances aqueous solubility—a critical parameter for oral bioavailability—without sacrificing metabolic stability[3].

Pharmacophore Dynamics: Receptor and Enzyme Interaction

Beyond its physicochemical effects, the methanesulfonyl group is a privileged pharmacophore, famous for its role in selective COX-2 inhibitors and various kinase inhibitors.

Spatial Geometry and Hydrogen Bonding

The sulfur atom in the -SO₂CH₃ group is sp3 hybridized, resulting in a tetrahedral geometry with an O=S=O bond angle of approximately 109.5°. This specific 3D projection forces the two oxygen atoms into distinct spatial vectors. According to foundational principles of [4], these oxygen atoms act as potent, bidentate hydrogen bond acceptors. They are uniquely positioned to interact with secondary binding pockets, frequently forming stable hydrogen bonds with the NH groups of Arginine or Histidine residues in target proteins.

StructuralLogic A 3-[3-(Methanesulfonyl)phenyl] propan-1-ol B Methanesulfonyl Group (-SO2CH3) A->B Meta-position C Propan-1-ol Chain (-CH2CH2CH2OH) A->C Meta-position D Pharmacophore (H-Bond Acceptor) B->D E Metabolic Stability (Blocks CYP450) B->E F Electronic Modulation (Strong EWG) B->F G Synthetic Handle (Derivatization) C->G H Spacer Element (Flexibility) C->H

Fig 1: Logical relationship of structural components in 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.

Quantitative Data: Substituent Effect Comparison

To illustrate the distinct advantages of the methanesulfonyl group, the following table summarizes the comparative physicochemical impact of various meta-substituents on the phenylpropanol scaffold.

Substituent (-R)Hammett Constant ( σmeta​ )H-Bond AcceptorsElectronic EffectMetabolic Oxidation Risk (CYP450)
-H 0.000NeutralHigh (Aromatic hydroxylation)
-CH₃ -0.070Weak EDGHigh (Benzylic oxidation)
-OCH₃ +0.121Weak EWG (Inductive)Moderate (O-dealkylation)
-SO₂CH₃ +0.60 2 Strong EWG Very Low (Metabolically stable)

Experimental Workflow: Derivatization Protocol

The primary utility of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol lies in the reactivity of its propanol chain. The following is a self-validating, step-by-step protocol for activating the primary alcohol for nucleophilic displacement, carefully designed to preserve the integrity of the methanesulfonyl pharmacophore.

Protocol: Synthesis of 3-[3-(Methanesulfonyl)phenyl]propyl 4-methylbenzenesulfonate

Objective: Convert the poor hydroxyl leaving group into a highly reactive tosylate (-OTs) to facilitate downstream SN​2 reactions (e.g., amination or etherification).

Causality & Rationale: The methanesulfonyl group is chemically inert under mild basic conditions but can be sensitive to strong reducing agents or extreme nucleophiles. By utilizing mild tosylation conditions (TsCl, Et₃N, DMAP), we achieve selective activation of the aliphatic alcohol without risking nucleophilic attack on the sulfonyl sulfur.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM is a non-polar, aprotic solvent that prevents the hydrolysis of the moisture-sensitive tosyl chloride reagent.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: Et₃N neutralizes the HCl byproduct, driving the reaction forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the transfer of the tosyl group to the alcohol.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise add p-toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DCM. Causality: Cooling controls the exothermic nature of the reaction, preventing unwanted side reactions such as the formation of alkyl chlorides.

  • In-Process Validation (Self-Validating Step): Stir the mixture at room temperature for 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. Validation: The starting material will appear as a polar spot (lower Rf​ ). Successful tosylation will manifest as a significantly less polar spot (higher Rf​ ).

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Spectroscopic Confirmation: Confirm the intermediate via 1H NMR. Look for the characteristic downfield shift of the −CH2​−O− protons from ~3.6 ppm (alcohol) to ~4.0 ppm (tosylate), and the appearance of the tosyl aromatic protons at 7.3 and 7.8 ppm.

Workflow Step1 Starting Material: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol Step2 Alcohol Activation Tosylation (TsCl, Et3N, DMAP) Step1->Step2 DCM, 0°C to RT Step3 Nucleophilic Substitution (Amine/Thiol addition) Step2->Step3 K2CO3, DMF, 80°C Step4 Validation & Purification (TLC, NMR, Silica Chromatography) Step3->Step4 Reaction Quench Step5 Biological Evaluation (Target Binding Assays) Step4->Step5 Pure Target Compound

Fig 2: Experimental workflow for derivatizing the propanol chain while preserving the sulfonyl group

Conclusion

The strategic inclusion of the methanesulfonyl group in 3-[3-(Methanesulfonyl)phenyl]propan-1-ol elevates it from a simple aliphatic-aromatic linker to a highly sophisticated medicinal chemistry building block. By leveraging its strong electron-withdrawing nature to ensure metabolic stability, and utilizing its tetrahedral oxygen atoms for targeted hydrogen bonding, researchers can design highly selective, orally bioavailable drug candidates. When paired with self-validating synthetic protocols, this compound serves as a highly reliable starting point for the discovery of novel therapeutics.

References

  • Hammett Substituent Constants Table Source: Scribd URL:[Link]

  • Application of Sulfonyl in Drug Design Source: ResearchGate URL:[Link]

  • Hydrogen bond donors in drug design Source: ChemRxiv URL:[Link]

Sources

Exploratory

3-[3-(Methanesulfonyl)phenyl]propan-1-ol as a building block in organic synthesis

An In-Depth Technical Guide to 3-[3-(Methanesulfonyl)phenyl]propan-1-ol as a Building Block in Organic Synthesis Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of mode...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[3-(Methanesulfonyl)phenyl]propan-1-ol as a Building Block in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of success in the discovery and development of novel chemical entities. Among the vast arsenal of available synthons, 3-[3-(Methanesulfonyl)phenyl]propan-1-ol has emerged as a particularly valuable and versatile intermediate. This guide provides a comprehensive technical overview of this molecule, elucidating its structural attributes, synthetic utility, and strategic applications. We will explore the profound influence of the methanesulfonyl moiety on molecular properties and biological interactions, present detailed synthetic methodologies, and illustrate its application in the construction of complex molecular architectures. This document is intended to serve as a practical resource for scientists engaged in the design and execution of innovative synthetic strategies.

Introduction: The Strategic Value of a Bifunctional Building Block

3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a bifunctional organic compound featuring a primary alcohol and a phenyl ring substituted with a methanesulfonyl group at the meta-position. This unique combination of functional groups provides two distinct points for chemical modification, allowing for a modular and divergent approach to library synthesis and lead optimization.

The true value of this building block lies in the physicochemical and pharmacological properties imparted by the methanesulfonyl (-SO₂CH₃) group. Long recognized as a "privileged" functional group in drug design, the sulfone moiety is a cornerstone of numerous therapeutic agents.[1][2] Its strong electron-withdrawing nature, hydrolytic stability, and capacity to act as a potent hydrogen bond acceptor make it an invaluable tool for modulating properties such as solubility, metabolic stability, and target binding affinity.[3][4] Sulfonyl-containing compounds are prevalent across a wide spectrum of therapeutic areas, including treatments for diabetes, inflammation, and viral diseases.[1][2][3]

This guide will demonstrate how the dual functionality of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol can be leveraged to access a diverse range of downstream intermediates and final compounds, making it a powerful asset in any synthetic chemist's toolkit.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol are summarized below.

PropertyValue
IUPAC Name 3-[3-(Methanesulfonyl)phenyl]propan-1-ol
Molecular Formula C₁₀H₁₄O₃S
Molecular Weight 214.28 g/mol
CAS Number 903559-99-9 (Example - Varies by Supplier)
Appearance Typically an off-white to pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)

Spectroscopic Characterization:

While specific spectra are dependent on the sample and solvent, the expected spectroscopic signatures for structural verification are as follows:

  • ¹H NMR: Will show distinct signals for the aromatic protons (meta-substituted pattern), the aliphatic chain protons (two triplets and a multiplet for the -CH₂-CH₂-CH₂-OH system), the methyl protons of the sulfonyl group (a singlet around 3 ppm), and the hydroxyl proton (a broad singlet).

  • ¹³C NMR: Will display characteristic peaks for the aromatic carbons, the aliphatic carbons of the propanol chain, and the methyl carbon of the sulfonyl group.

  • IR Spectroscopy: Will exhibit a strong, broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching peaks (aromatic and aliphatic), and two strong, characteristic peaks for the S=O asymmetric and symmetric stretching of the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to its molecular weight.

Synthetic Pathways to the Core Scaffold

The most direct and common laboratory-scale synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol involves the oxidation of its thioether precursor, 3-[3-(methylsulfanyl)phenyl]propan-1-ol, which is commercially available.

Synthesis_Workflow Start 3-[3-(Methylsulfanyl)phenyl]propan-1-ol Product 3-[3-(Methanesulfonyl)phenyl]propan-1-ol Start->Product Oxidation Reagent Oxidizing Agent (e.g., m-CPBA, Oxone®) Reagent->Start

Caption: Synthetic route from the thioether precursor.

Experimental Protocol: Oxidation of 3-[3-(Methylsulfanyl)phenyl]propan-1-ol

This protocol provides a representative procedure for the oxidation of the sulfide to the sulfone.

  • Dissolution: Dissolve 1.0 equivalent of 3-[3-(methylsulfanyl)phenyl]propan-1-ol in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of a suitable oxidizing agent (e.g., 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) or an aqueous solution of Oxone®) portion-wise to the stirred solution, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium bisulfite (if using Oxone®) to destroy any excess oxidant.

  • Extraction: If using an organic solvent like DCM, wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. If using a water-miscible solvent like methanol, remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.

This self-validating system relies on clear checkpoints (TLC/LC-MS) and a definitive workup procedure to ensure the reaction's success and purity of the final product.

Synthetic Utility and Reaction Pathways

The power of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol lies in its ability to undergo a wide variety of chemical transformations at its two functional handles.

Reaction_Pathways Core 3-[3-(Methanesulfonyl)phenyl]propan-1-ol Aldehyde Aldehyde (via PCC, DMP) Core->Aldehyde Mild Oxidation CarboxylicAcid Carboxylic Acid (via Jones, KMnO4) Core->CarboxylicAcid Strong Oxidation Ester Ester (+ Acyl Chloride) Core->Ester Esterification Ether Ether (Williamson Synthesis) Core->Ether Etherification Halide Alkyl Halide (via SOCl₂, PBr₃) Core->Halide Halogenation Mesylate Mesylate/Tosylate (via MsCl, TsCl) Core->Mesylate Activation Amine Propyl Amine (via Mesylate -> Azide -> Reduction) Halide->Amine Substitution & Reduction Mesylate->Amine SN2 & Reduction

Caption: Diverse reaction pathways from the core building block.

Transformations of the Primary Alcohol

The primary alcohol is a versatile functional group that can be readily converted into other key functionalities.

  • Oxidation: Mild oxidation (e.g., using Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)) yields the corresponding aldehyde. Stronger oxidation (e.g., Jones reagent) provides the carboxylic acid. These derivatives open up access to imine, amide, and other carbonyl-based chemistries.

  • Esterification and Etherification: Standard protocols can be used to form esters and ethers, which are common motifs in drug molecules and serve to modify lipophilicity and other ADME properties.

  • Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate is a prime substrate for Sₙ2 reactions with a wide range of nucleophiles (amines, azides, cyanides, thiols), dramatically expanding the synthetic possibilities.

Application in Constructing a Hypothetical Kinase Inhibitor

To illustrate the practical application of this building block, consider the synthesis of a hypothetical kinase inhibitor scaffold where the methanesulfonylphenyl moiety serves as a key pharmacophore for hydrogen bonding within an ATP-binding pocket.

Target: N-((3-(3-(methanesulfonyl)phenyl)propyl))-5-vinylnicotinamide

Case_Study_Synthesis A 3-[3-(Ms)Ph]propan-1-ol B 3-[3-(Ms)Ph]propyl methanesulfonate A->B MsCl, TEA C 3-[3-(Ms)Ph]propyl azide B->C NaN₃, DMF D 3-[3-(Ms)Ph]propan-1-amine C->D H₂, Pd/C F Target Kinase Inhibitor D->F Amide Coupling (EDC, HOBt) E 5-Vinylnicotinic acid E->F

Caption: Multi-step synthesis of a hypothetical drug candidate.

Synthetic Rationale:

  • Activation of the Alcohol (A → B): The starting alcohol (A) is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This converts the poorly-leaving hydroxyl group into an excellent leaving group (mesylate), priming the molecule for nucleophilic substitution.

  • Nucleophilic Substitution with Azide (B → C): The mesylate (B) is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The azide anion displaces the mesylate via an Sₙ2 reaction to form the corresponding propyl azide (C). This is a robust and reliable method for introducing a nitrogen atom.

  • Reduction to the Primary Amine (C → D): The azide (C) is reduced to the primary amine (D). A standard and clean method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Amide Coupling (D + E → F): Finally, the synthesized amine (D) is coupled with a carboxylic acid partner, in this case, 5-vinylnicotinic acid (E), using standard peptide coupling reagents (e.g., EDC/HOBt). This forms the final target molecule (F), where the building block provides the critical linker and pharmacophore.

This example underscores how 3-[3-(Methanesulfonyl)phenyl]propan-1-ol serves not just as a simple fragment, but as a foundational scaffold upon which significant molecular complexity can be built in a logical, step-wise fashion.

Conclusion

3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a high-value building block for organic synthesis, particularly within the domain of drug discovery. Its dual functionality allows for a wide array of chemical transformations, while the integrated methanesulfonyl group offers a proven strategy for enhancing the pharmacological profile of target molecules. By understanding its properties, synthesis, and reactivity, researchers can strategically incorporate this scaffold to accelerate the development of novel and effective chemical entities.

References

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry.
  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2020). European Journal of Medicinal Chemistry.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012).
  • The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. (n.d.).
  • 3-[3-(methylsulfanyl)phenyl]propan-1-ol. (n.d.). Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantification of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol: An ICH Q14/Q2(R2) Aligned Approach

Executive Summary The compound 3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a critical, moderately polar aromatic intermediate frequently utilized in the synthesis of sulfonyl-containing active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a critical, moderately polar aromatic intermediate frequently utilized in the synthesis of sulfonyl-containing active pharmaceutical ingredients (APIs). Accurate quantification and impurity profiling of this intermediate are paramount to ensuring downstream API efficacy and safety.

In November 2023, the International Council for Harmonisation (ICH) adopted the Step 4 versions of the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines, fundamentally shifting the industry standard toward a lifecycle-management and risk-based approach[1][2]. This application note provides a comprehensive, self-validating HPLC-UV protocol developed strictly under the enhanced ICH Q14 framework, detailing the causality behind every chromatographic parameter to ensure a robust Method Operable Design Region (MODR)[3].

Analytical Target Profile (ATP) & Physicochemical Rationale

Before defining the protocol, an Analytical Target Profile (ATP) must be established. The ATP dictates that the method must accurately quantify 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in the presence of potential process impurities (e.g., regioisomers or un-sulfonylated precursors) with a relative standard deviation (RSD) of 2.0%[4].

Causality of Method Design

To achieve the ATP, we must exploit the specific physicochemical properties of the analyte:

  • Stationary Phase Selection (Expertise Insight): The molecule features a strongly electron-withdrawing methanesulfonyl group ( −SO2​CH3​ ), which creates an electron-deficient aromatic ring. Instead of a traditional C18 column, this method employs a Phenyl-Hexyl stationary phase . The electron-rich phenyl groups on the column create strong π−π interactions with the electron-deficient analyte ring, providing orthogonal selectivity and superior resolution from structurally similar process impurities[5].

  • Mobile Phase & pH Control: The propan-1-ol chain provides hydrogen-bonding capabilities, while the aromatic core drives hydrophobicity. A mobile phase of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) is selected. The acidic modifier (pH ~2.7) ensures that any residual silanols on the silica support remain fully protonated, eliminating secondary ion-exchange interactions that cause peak tailing.

  • Detection Wavelength: The conjugated π -system of the methanesulfonyl-substituted benzene ring exhibits a strong UV absorbance maximum. Detection at 225 nm is selected to maximize the signal-to-noise ratio while avoiding the low-wavelength baseline noise typical of gradient elutions[5].

G ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment & Prior Knowledge ATP->Risk Design Method Design & Optimization (Column, Mobile Phase, UV) Risk->Design MODR Method Operable Design Region (Robustness Evaluation) Design->MODR Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) MODR->Val

Figure 1: Enhanced analytical procedure development lifecycle aligned with ICH Q14 and Q2(R2).

Experimental Protocol

Reagents and Materials
  • Analyte: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile, Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size (or equivalent).

Chromatographic Conditions

The gradient is designed to focus the analyte at the head of the column initially, followed by a linear organic ramp to elute the moderately polar compound. A critical re-equilibration step is included to ensure run-to-run reproducibility.

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (Acetonitrile)Curve
0.01.09010Initial
2.01.09010Isocratic Hold
10.01.04060Linear Ramp
12.01.01090Column Wash
12.11.09010Step Change
15.01.09010Re-equilibration
  • Column Temperature: 30 °C (Stabilizes mobile phase viscosity and mass transfer kinetics).

  • Autosampler Temperature: 15 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm (Data collection rate: 10 Hz, Response time: 0.1 s).

Step-by-Step Sample Preparation

Causality Note: The sample diluent is explicitly matched to the initial mobile phase conditions (or slightly stronger) to prevent solvent-mismatch induced peak distortion (fronting), while ensuring complete solubilization of the analyte.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample matrices following the same dilution scheme to achieve a target nominal concentration of 100 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

G Prep Sample Prep Dilute in 50:50 H2O:MeCN Inj Injection 10 µL Volume Prep->Inj Sep Separation Phenyl-Hexyl Column Gradient Elution Inj->Sep Det Detection UV @ 225 nm Sep->Det Data Data Analysis Peak Integration Det->Data

Figure 2: Step-by-step experimental workflow for the HPLC-UV quantification of the analyte.

Self-Validating System: System Suitability Testing (SST)

To ensure trustworthiness, this protocol operates as a self-validating system. Analysis cannot proceed unless the system suitability criteria—established as an integral part of the analytical procedure per ICH Q14—are met during the initial sequence[2][3].

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 6.8 min (± 0.2 min)Ensures consistent column chemistry, mobile phase preparation, and pump performance.
Theoretical Plates (N) 5000Confirms column efficiency and optimal band broadening control.
Tailing Factor ( Tf​ ) 1.5Validates the absence of secondary silanol interactions or column voiding.
% RSD of Area (n=6) 2.0%Demonstrates autosampler precision and detector stability[4].

ICH Q2(R2) Method Validation Framework

Following the development of the analytical control strategy, the method must be validated according to the parameters outlined in the recently adopted ICH Q2(R2) guidelines[1][6].

Table 3: ICH Q2(R2) Validation Summary & Targets

Validation ParameterICH Q2(R2) RequirementExperimental Execution & Target
Specificity Complete resolution from impurities and degradants.Forced degradation (Acid, Base, Peroxide, Thermal, UV). Target: Resolution ( Rs​ ) > 2.0 for all peaks.
Linearity & Range Proportional response across the intended range.Evaluated at 5 levels from 50% to 150% of nominal concentration (50-150 µg/mL). Target: R2≥0.999 .
Accuracy Closeness of agreement to the true value.Triplicate preparations of spiked samples at 50%, 100%, and 150% levels. Target: 98.0% - 102.0% recovery[5].
Precision Coherence of repeated measurements (Repeatability).Six independent sample preparations at 100% nominal concentration. Target: % RSD 2.0%[7].
Robustness Reliability under deliberate parameter variations.Evaluated via MODR (changes in flow rate ±0.1 mL/min, column temp ±5 °C). Target: SST criteria must pass[2].
Execution of Robustness (MODR)

Under the enhanced ICH Q14 approach, robustness is not merely an afterthought but is built into the Method Operable Design Region (MODR)[3][8]. By systematically varying the column temperature (25 °C to 35 °C) and gradient slope, we mathematically prove that slight operational deviations will not cause the method to fail its ATP, thereby reducing the risk of out-of-specification (OOS) results during routine lifecycle management.

Sources

Application

Application Note: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol as a Versatile Bifunctional Intermediate in API Synthesis

Executive Summary & Chemical Rationale In modern medicinal chemistry, the incorporation of the methanesulfonyl (methylsulfonyl) group into aromatic systems is a highly effective strategy to enhance aqueous solubility, re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the incorporation of the methanesulfonyl (methylsulfonyl) group into aromatic systems is a highly effective strategy to enhance aqueous solubility, reduce lipophilicity (LogP), and introduce a robust, metabolically stable hydrogen-bond acceptor. 3-[3-(Methanesulfonyl)phenyl]propan-1-ol serves as a critical bifunctional building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The molecule's architecture provides two distinct functional nodes:

  • The Aryl Methanesulfonyl Pharmacophore: Anchors the molecule in target binding pockets (e.g., LFA-1/ICAM-1 interaction sites), which is the primary mechanism of action for dry eye disease therapeutics like Lifitegrast [2].

  • The Propan-1-ol Aliphatic Chain: Offers a versatile synthetic handle. It can be selectively oxidized to an aldehyde/acid for asymmetric amino acid synthesis [1][3], or electrophilically activated (via mesylation/halogenation) for C–N bond formation in GPCR and kinase inhibitor development.

Core Synthetic Workflows

This guide details two divergent synthetic pathways utilizing 3-[3-(Methanesulfonyl)phenyl]propan-1-ol, highlighting the causality behind the selected reagents and reaction conditions.

Pathway A: Mild Oxidation for Asymmetric Synthesis (Lifitegrast Core)

The primary alcohol must be oxidized to 3-[3-(methanesulfonyl)phenyl]propanal without over-oxidation to the carboxylic acid. This aldehyde is the direct precursor for asymmetric Strecker synthesis or enzymatic Dynamic Kinetic Resolution (DKR) to yield (S)-2-amino-3-[3-(methylsulfonyl)phenyl]propanoic acid—the critical chiral core of Lifitegrast [1][3]. We utilize a TEMPO/BAIB catalytic system, which avoids the toxicity of chromium-based oxidants and the foul-smelling byproducts of Swern oxidations.

Pathway B: Electrophilic Activation for Nucleophilic Substitution

To attach the 3-(methanesulfonyl)phenyl propyl chain to secondary amines (e.g., piperidines or piperazines), the hydroxyl group is converted into a methanesulfonate (mesylate) leaving group. This pathway is heavily utilized in the synthesis of targeted receptor antagonists.

Mechanistic Pathway Visualization

G A 3-[3-(Methanesulfonyl)phenyl] propan-1-ol (Starting Material) B 3-[3-(Methanesulfonyl)phenyl] propanal (Aldehyde Intermediate) A->B TEMPO/BAIB Oxidation (Mild, High Yield) D 3-[3-(Methanesulfonyl)phenyl]propyl methanesulfonate (Mesylate Intermediate) A->D MsCl, Et3N, CH2Cl2 (0 °C to RT) C (S)-2-Amino-3-[3-(methylsulfonyl)phenyl] propanoic acid (Lifitegrast Core) B->C 1. Strecker / DKR 2. Hydrolysis E N-Alkyl/Aryl Amines (Receptor Antagonists) D->E SN2 Amination (Piperidines/Piperazines)

Divergent synthetic pathways of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in API development.

Detailed Experimental Protocols

Protocol A: TEMPO/BAIB Oxidation to Propanal Derivative

Objective: Selectively oxidize the primary alcohol to an aldehyde while preventing over-oxidation. Causality: Bis(acetoxy)iodobenzene (BAIB) serves as the stoichiometric terminal oxidant that continuously regenerates the active oxoammonium species of TEMPO. This highly selective biphasic system prevents the formation of the carboxylic acid impurity, which would otherwise poison downstream enzymatic DKR processes [1].

Step-by-Step Methodology:

  • Dissolution: Charge a clean, dry reactor with 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (1.0 eq) and dissolve in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (10 volumes total).

  • Catalyst Addition: Add TEMPO (0.1 eq) to the biphasic mixture. Stir vigorously at 20 °C until the organic layer turns a pale orange-red.

  • Oxidant Addition: Add BAIB (1.1 eq) in four equal portions over 30 minutes. Note: Portion-wise addition controls the mild exotherm and prevents localized over-oxidation.

  • Reaction Monitoring: Stir the mixture at room temperature for 3–4 hours. Monitor consumption of the starting material via TLC or HPLC.

  • Quenching (Self-Validation): Once complete, quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) (3 volumes). The disappearance of the orange-red color visually validates the destruction of the active oxoammonium species and unreacted BAIB.

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM (2 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Mesylation for C–N Bond Formation

Objective: Convert the hydroxyl group into a highly reactive methanesulfonate ester for subsequent SN​2 displacement. Causality: Conducting the reaction strictly at 0 °C minimizes the formation of the alkyl chloride byproduct (a common issue when mesylations overheat). Triethylamine (Et₃N) acts as an acid scavenger, driving the reaction forward by neutralizing the generated HCl, which prevents the acidic degradation of the product [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (1.0 eq) in anhydrous DCM (8 volumes) under a Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via an addition funnel over 15 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Quenching & Washing (Self-Validation): Quench the reaction with cold deionized water (3 volumes). Separate the organic layer and wash sequentially with 1N HCl (2 volumes) to remove excess Et₃N, followed by saturated aqueous NaHCO₃ (2 volumes) to neutralize any residual acid. The pH of the final aqueous wash must be ~7.5 to validate complete neutralization.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the mesylate as an off-white solid/oil.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized metrics for both protocols, demonstrating their suitability for scale-up in pharmaceutical manufacturing.

ParameterProtocol A (TEMPO/BAIB Oxidation)Protocol B (Mesylation)
Target Intermediate 3-[3-(Methanesulfonyl)phenyl]propanal3-[3-(Methanesulfonyl)phenyl]propyl methanesulfonate
Isolated Yield (%) 88.0% – 92.5%94.0% – 98.0%
Purity (HPLC AUC) > 98.5%> 99.0%
Key Impurity Profile Carboxylic acid (< 1.0%)Alkyl chloride (< 0.5%)
E-Factor (kg waste/kg product) 5.23.8
Downstream Application DKR / Strecker Synthesis (Lifitegrast) SN​2 Amination (Receptor Antagonists)

References

[1] Navre, A. A., Sudhakar, Y., Kumar, M. S., & Thenkrishnan, K. "Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis." Organic Process Research & Development (2025). URL: [Link]

[2] Du, G., Du, W., An, Y., et al. "Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues." Medicinal Chemistry Research 31.4 (2022): 555-579. URL: [Link] Wu, C., Guo, H., Tang, J., Xia, L., & Shao, J. "Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester—A Key Intermediate of Lifitegrast (Xiidra)." Organic Process Research & Development 28.3 (2024). URL: [Link]

Method

Application Note: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol as a Privileged Building Block in Agrochemical Synthesis

Scientific Rationale & Structural Significance In the landscape of modern agrochemical development, the design of highly selective, environmentally compatible herbicides relies heavily on privileged molecular scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

In the landscape of modern agrochemical development, the design of highly selective, environmentally compatible herbicides relies heavily on privileged molecular scaffolds. 3-[3-(Methanesulfonyl)phenyl]propan-1-ol serves as a critical intermediate in the synthesis of next-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

The architectural brilliance of this compound lies in its dual functionality:

  • The Toxophore (3-Methanesulfonylphenyl group): The methanesulfonyl (-SO₂CH₃) moiety is a hallmark of highly potent herbicides like mesotrione and topramezone[1]. It acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. In the HPPD enzyme's active site, the sulfonyl oxygens are critical for chelating active-site metal ions (typically Fe²⁺), thereby displacing the natural substrate and arresting carotenoid biosynthesis[2].

  • The Synthetic Handle (Propan-1-ol chain): Unlike direct benzoyl derivatives, the three-carbon aliphatic chain provides a homologated spacer. This allows for the synthesis of flexible triketone or pyrazole derivatives, which are actively investigated to overcome emerging weed resistance by altering the binding kinetics and soil half-life of the active ingredient.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The incorporation of the methanesulfonyl group fundamentally alters the physicochemical profile of the resulting agrochemical. It significantly elevates the polarity of the molecule, which is a prerequisite for optimal xylem and phloem mobility (systemic transport) within target plants[1].

Table 1: Physicochemical Impact of Aromatic Substituents in Agrochemical Scaffolds

Substituent GroupElectron Withdrawing Effect (Hammett σp​ )Relative Polarity (Water Solubility)Primary Agrochemical Function
-SO₂CH₃ (Methanesulfonyl) Strong (+0.72)HighHPPD metal chelation, systemic transport enhancement
-SCH₃ (Methylthio) Weak (+0.00)LowLipophilic balancing, precursor to sulfoxides
-Cl (Chloro) Moderate (+0.23)Very LowMetabolic blocking, target site lipophilic pocket binding
-CF₃ (Trifluoromethyl) Strong (+0.54)LowEnhanced metabolic stability, lipophilicity

Experimental Workflows & Validated Protocols

To utilize 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in the synthesis of an HPPD-inhibiting triketone, the primary alcohol must first be oxidized to a carboxylic acid, followed by a thermodynamically driven condensation rearrangement.

Protocol 1: Chemoselective Oxidation to 3-[3-(Methanesulfonyl)phenyl]propanoic Acid

Causality & Design: While the sulfonyl group is inert to further oxidation, harsh oxidants (e.g., Jones reagent, KMnO₄) can trigger unwanted benzylic oxidation or generate toxic heavy-metal waste that complicates agrochemical scale-up. We utilize a TEMPO-catalyzed Anelli oxidation. The use of catalytic TEMPO with NaOCl as the terminal oxidant ensures high chemoselectivity for the primary alcohol, preventing over-oxidation to degradation products.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in 25 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol of KBr (co-catalyst) to the organic layer.

  • Buffer System: Prepare 30 mL of an aqueous buffer (0.5 M NaHCO₃) to maintain the pH between 8.5 and 9.0. Self-Validation: Maintaining this pH is critical; if the pH drops below 8.0, the active oxidant (hypobromite) degrades, stalling the reaction.

  • Oxidation: Cool the biphasic mixture to 0 °C. Dropwise, add 25.0 mmol of aqueous NaOCl (bleach, ~10% active chlorine) over 30 minutes under vigorous stirring.

  • In-Process Control: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is typically complete within 2 hours, indicated by the disappearance of the alcohol spot and the emergence of a baseline acid spot.

  • Workup: Quench excess oxidant with 10 mL of saturated aqueous Na₂S₂O₃. Separate the aqueous layer, acidify to pH 2.0 with 1M HCl, and extract the precipitated 3-[3-(Methanesulfonyl)phenyl]propanoic acid with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Synthesis of the Homologated Triketone HPPD Inhibitor

Causality & Design: Direct C-acylation of 1,3-cyclohexanedione is thermodynamically unfavorable and prone to O-acylation side reactions. To bypass this, we intentionally perform an O-acylation first, followed by a Steglich-type rearrangement using a cyanide catalyst. The cyanide ion attacks the ester carbonyl, forming an acyl cyanide intermediate that undergoes intramolecular C-acylation, driving the reaction to the thermodynamically stable enol-triketone[3].

Step-by-Step Methodology:

  • Activation: Convert the propanoic acid intermediate (5.0 mmol) to the corresponding acid chloride by refluxing with thionyl chloride (10.0 mmol) in toluene for 2 hours. Remove excess SOCl₂ under reduced pressure.

  • O-Acylation: Dissolve the crude acid chloride in 15 mL of dry DCM. Add 1,3-cyclohexanedione (5.5 mmol) and triethylamine (6.0 mmol). Stir at room temperature for 1 hour to form the enol ester.

  • Cyanide-Catalyzed Rearrangement: To the same reaction flask, add 0.5 mmol (10 mol%) of potassium cyanide (KCN) and an additional 5.0 mmol of triethylamine.

  • Maturation: Stir the mixture at room temperature for 12 hours. Self-Validation: The reaction mixture will transition from a pale yellow solution to a deep red/brown enolate complex, visually confirming the successful migration of the acyl group to the carbon center.

  • Isolation: Dilute with 20 mL of DCM, wash with 1M HCl to break the enolate salt, and extract the organic layer. Purification via recrystallization yields the active homologated triketone herbicide.

Mechanistic and Synthetic Visualizations

Below is the synthetic workflow demonstrating the transformation of the propanol building block into the active agrochemical agent.

Synthetic workflow from 3-[3-(Methanesulfonyl)phenyl]propan-1-ol to a triketone HPPD inhibitor.

The resulting molecule exerts its herbicidal effect by disrupting the plastoquinone synthesis pathway, leading to severe oxidative stress and photobleaching in susceptible weed species[4].

Mechanism of action for methanesulfonylphenyl-derived HPPD inhibiting herbicides.

References

  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • On the mechanism of action and selectivity of the corn herbicide topramezone: A new inhibitor of 4-hydroxyphenylpyruvate dioxygenase ResearchGate / Pest Management Science[Link]

  • Effect of ALS and 4-HPPD Inhibitor Herbicides on Maize Lines MDPI - Crops[Link]

Sources

Application

Derivatization of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol for GC analysis

Application Note: Derivatization Strategies for the GC-MS Analysis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for the GC-MS Analysis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates

Chemical Context & The Causality of Derivatization

The accurate quantification of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol via Gas Chromatography (GC) presents specific analytical challenges dictated by its molecular structure. The molecule features two distinct functional groups attached to a benzene ring: a methanesulfonyl group (–SO₂CH₃) and a propan-1-ol aliphatic chain (–CH₂CH₂CH₂OH).

While the methanesulfonyl group is highly polar, it lacks an active proton and is generally stable under GC conditions. However, the primary alcohol (–OH) is highly problematic. Unprotected hydroxyl groups form strong intermolecular hydrogen bonds, significantly reducing the compound's volatility[1]. Furthermore, the active proton interacts deleteriously with the free silanol groups on the silica-based stationary phase of the GC column. This interaction causes severe peak tailing, unpredictable retention times, and poor detector sensitivity[2].

To resolve this, derivatization is strictly required to cap the active hydrogen, thereby increasing volatility, enhancing thermal stability, and ensuring sharp, symmetrical chromatographic peaks[3].

Derivatization Strategy Selection

When designing a derivatization protocol for primary alcohols, the choice of reagent is dictated by the target detection system. The two primary pathways are Silylation and Acylation .

DecisionLogic Start Analyte: 3-[3-(Methanesulfonyl)phenyl] propan-1-ol Detector Detection Goal? Start->Detector FID GC-FID / GC-MS (EI) (Volatility & Peak Symmetry) Detector->FID Standard ECD GC-ECD / NCI-MS (High Sensitivity/Electronegativity) Detector->ECD Trace Silylation Silylation BSTFA + 1% TMCS FID->Silylation Acylation Acylation TFAA or HFBA ECD->Acylation Result1 TMS Ether Derivative (Robust, Universal) Silylation->Result1 Result2 Fluoroester Derivative (Trace Analysis) Acylation->Result2

Figure 1: Decision logic for selecting the optimal derivatization pathway based on detector type.

For standard GC-MS (Electron Ionization) or GC-FID analysis, Silylation is the gold standard[4]. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the preferred reagent due to its high volatility and the high volatility of its byproducts, which prevents interference with early-eluting peaks[4].

Mechanistic Insights: The Role of BSTFA and TMCS

The silylation of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol proceeds via a nucleophilic displacement (Sₙ2-like) mechanism[5]. The oxygen atom of the primary alcohol acts as a nucleophile, attacking the silicon atom of BSTFA.

Why add 1% TMCS? While unhindered primary alcohols generally react rapidly, the addition of 1% Trimethylchlorosilane (TMCS) is highly recommended. TMCS acts as a powerful catalyst. It increases the TMS donor potential of the reaction mixture, ensuring 100% quantitative conversion of the analyte and preventing the formation of split peaks (a mixture of derivatized and underivatized analyte)[6][7].

Why use Pyridine? Pyridine is utilized as the reaction solvent because it acts as an acid scavenger. TMCS produces trace amounts of hydrochloric acid as a byproduct; pyridine neutralizes this acid, driving the reaction equilibrium forward and protecting the GC column from acidic degradation[6][8].

Experimental Protocol: Silylation Workflow

The following protocol is a self-validating system designed to ensure complete derivatization while minimizing artifact formation.

Reagents Required:

  • Analyte: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

  • Derivatization Reagent: BSTFA containing 1% TMCS (Sealed ampoule, anhydrous)

  • Solvent: Anhydrous Pyridine (Derivatization grade)

  • Diluent: Hexane or Dichloromethane (GC grade)

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 to 5.0 mg of the thoroughly dried analyte into a 2 mL silanized glass GC autosampler vial. Crucial Causality: Water decomposes both TMS reagents and the resulting derivatives. Absolute anhydrous conditions are mandatory[1][7].

  • Solvation: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample and act as a basic catalyst/acid acceptor[7][8].

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the mixture.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds. Heat the vial in a dry block heater at 60 °C for 20 to 30 minutes. Note: Primary alcohols typically derivatize within 5 minutes at room temperature, but heating ensures complete conversion of any sterically hindered conformers[1].

  • Cooling & Dilution: Remove the vial from the heat block and allow it to cool to room temperature. Dilute the reaction mixture with 500 µL to 1 mL of Hexane to prevent overloading the GC column and detector.

  • Analysis: Inject 1 µL into the GC-MS using a split injection mode (e.g., 10:1 or 50:1 depending on column capacity).

Protocol Step1 1. Sample Aliquot 1-5 mg dry analyte in silanized vial Step2 2. Solvation Add 100 µL anhydrous Pyridine Step1->Step2 Step3 3. Reagent Addition Add 100 µL BSTFA + 1% TMCS Step2->Step3 Step4 4. Incubation Cap & Heat at 60°C for 20-30 min Step3->Step4 Step5 5. Cooling & Dilution Cool to RT, dilute with 500 µL Hexane Step4->Step5 Step6 6. GC-MS Injection Inject 1 µL (Split Mode) Step5->Step6

Figure 2: Step-by-step workflow for the silylation of primary alcohols prior to GC-MS analysis.

Data Presentation & Expected Outcomes

Derivatization drastically alters the physical and mass spectrometric properties of the analyte. The table below summarizes the expected shifts when converting the native alcohol to its TMS-ether or Fluoroester derivative.

Analytical ParameterUnderivatized AnalyteTMS-Ether Derivative (Silylated)Fluoroester Derivative (Acylated)
Boiling Point / Volatility Low (Strong H-bonding)High (Capped –OH group)Very High
GC Peak Shape Broad, TailingSharp, SymmetricalSharp, Symmetrical
Target Detector FID / MS (Poor sensitivity)FID / MS (EI)ECD / MS (NCI)
Molecular Weight (M) 214.28 g/mol 286.46 g/mol 310.29 g/mol (TFA ester)
Diagnostic MS Fragments (EI, m/z) [M-H₂O]⁺, [M-CH₂OH]⁺[M-CH₃]⁺, m/z 73 (TMS⁺)[M-CF₃]⁺, m/z 69 (CF₃⁺)

Self-Validating System & QA/QC

To ensure the trustworthiness of the analytical run, the protocol must be treated as a self-validating system. Implement the following Quality Assurance (QA) checks:

  • Reaction Kinetics Monitoring: When validating this method for the first time, monitor the progress of derivatization by injecting aliquots at 5, 15, and 30 minutes. The complete disappearance of the underivatized starting material peak and the plateauing of the TMS-derivative peak area validates that the reaction has reached 100% completion[1].

  • Reagent Blank Validation: Always prepare a blank containing only Pyridine and BSTFA+TMCS, subjected to the same heating protocol. This identifies siloxane artifact peaks (e.g., m/z 73, 147, 207, 281, 355) originating from the reagent or column bleed, preventing false-positive identifications during MS interpretation[3].

  • Internal Standardization (ISTD): Incorporate a structurally similar, isotopically labeled internal standard (e.g., a deuterated primary alcohol) prior to step 2. The ISTD will undergo the exact same derivatization kinetics, automatically correcting for any volumetric errors, matrix suppression, or incomplete derivatization.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • GC Derivatization. Colorado State University. Available at: [Link]

  • GC Derivatization Reagent Procedures. ResearchGate. Available at:[Link]

  • Guide to Derivatization Reagents for GC. LabRulez GCMS. Available at:[Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Chemistry LibreTexts. Available at: [Link]

  • GC Derivatization Reagents. Obrnuta Faza. Available at:[Link]

Sources

Method

Application Note: Stereoselective Synthesis of Chiral Propanols via Asymmetric Reduction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus Substrate: Propiophenone to 1-phenyl-1-propanol Executive Summary & Mechanistic Framework Chiral propanols, particularly 1-phenyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus Substrate: Propiophenone to 1-phenyl-1-propanol

Executive Summary & Mechanistic Framework

Chiral propanols, particularly 1-phenyl-1-propanol and its derivatives, are indispensable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs) such as fluoxetine, atomoxetine, and fenfluramine. Achieving high enantiomeric excess (ee) and operational scalability requires robust, predictable methodologies.

As a Senior Application Scientist, I have structured this guide to detail the two gold-standard methodologies for the asymmetric reduction of propiophenone: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction (KRED) .

The Causality of Stereocontrol
  • Chemocatalysis (ATH): The Noyori-Ikariya catalyst, [RuCl(p-cymene)(TsDPEN)], operates via an outer-sphere bifunctional mechanism. The ruthenium metal center and the amine proton of the chiral TsDPEN ligand simultaneously transfer a hydride and a proton to the carbonyl substrate via a highly ordered, six-membered pericyclic transition state. The spatial constraints imposed by the p-cymene ring and the phenyl groups of the diamine strictly dictate facial attack (Si vs. Re face), yielding predictable stereocontrol[1].

  • Biocatalysis (KRED): Ketoreductases (or Alcohol Dehydrogenases) offer exquisite, near-perfect stereocontrol dictated by the steric constraints of the enzyme's binding pocket, generally adhering to Prelog’s rule. The reduction relies on the transfer of a hydride from a reduced nicotinamide cofactor (NADPH/NADH). To bypass the stoichiometric addition of expensive cofactors, an in situ cofactor recycling system (using isopropanol as a sacrificial hydride donor) is utilized to drive the thermodynamic equilibrium[2].

Experimental Workflow Visualization

Workflow Start Prochiral Ketone (Propiophenone) Decision Select Reduction Strategy Start->Decision ATH Chemocatalytic ATH [RuCl(p-cymene)(TsDPEN)] Decision->ATH Broad Substrate Scope Bio Biocatalytic Reduction (KRED / ADH + NADP+) Decision->Bio Ultra-High Selectivity ATH_Cond Formic Acid / TEA (5:2) 40°C, 12-24h ATH->ATH_Cond Bio_Cond Isopropanol (Hydride Donor) pH 7.0 Buffer, 30°C, 24h Bio->Bio_Cond Product Chiral 1-Phenyl-1-propanol >99% ee ATH_Cond->Product Bio_Cond->Product

Decision matrix and workflow for the asymmetric reduction of propiophenone to chiral propanol.

Protocol I: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes the highly efficient Formic Acid/Triethylamine (FA/TEA) azeotrope system[3].

Reagents & Equipment
  • Substrate: Propiophenone (1.0 M final concentration)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Substrate/Catalyst ratio = 1000:1)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 molar ratio azeotrope)

  • Equipment: Schlenk flask, magnetic stirrer, oil bath, inert gas (Argon/N2) manifold.

Step-by-Step Methodology
  • Azeotrope Preparation: In a fume hood, slowly add 5.0 equivalents of Formic Acid to 2.0 equivalents of Triethylamine in a flask cooled in an ice bath.

    • Causality: The exothermic neutralization must be controlled. The exact 5:2 ratio provides the optimal thermodynamic driving force; the irreversible decomposition of formic acid into CO2 gas continuously drives the equilibrium toward the alcohol product.

  • Degassing (Critical Step): Sparge the FA/TEA mixture with Argon for 30 minutes.

    • Causality: Ru(II) catalysts are highly susceptible to oxidation. Dissolved oxygen will rapidly deactivate the catalyst, leading to stalled conversions.

  • Reaction Assembly: To a flame-dried Schlenk flask under Argon, add propiophenone (134 mg, 1.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.64 mg, 0.001 mmol).

  • Initiation: Inject 1.0 mL of the degassed FA/TEA azeotrope into the flask.

  • Incubation: Stir the reaction mixture at 40 °C for 24 hours. Keep the system under a positive pressure of Argon with an oil bubbler to allow CO2 to escape.

  • Quenching & Extraction: Cool to room temperature. Carefully quench the reaction by adding 5 mL of saturated aqueous NaHCO3 (monitor effervescence). Extract with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol II: Biocatalytic Asymmetric Reduction via KRED

This protocol utilizes an engineered Ketoreductase with an in situ Isopropanol (IPA) cofactor recycling system[2].

Reagents & Equipment
  • Substrate: Propiophenone (100 mM final concentration)

  • Enzyme: Ketoreductase (e.g., PEDH or commercial KRED screening hit) (10 mg/mmol substrate)

  • Cofactor: NADP+ sodium salt (1.0 mM)

  • Buffer & Donor: 100 mM Potassium Phosphate buffer (pH 7.0) with 2 mM MgSO4; Isopropanol (15% v/v).

  • Equipment: Orbital shaker/incubator, centrifuge.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer, adjusted exactly to pH 7.0, containing 2 mM MgSO4.

    • Causality: Mg2+ ions are critical for stabilizing the tertiary structure of many dehydrogenases. Maintaining pH 7.0 prevents enzyme denaturation and optimizes the hydride transfer rate.

  • System Assembly: Dissolve NADP+ (1.0 mM) and the KRED powder (10 mg) into 8.5 mL of the prepared buffer.

  • Hydride Donor Addition: Add 1.5 mL of Isopropanol (IPA).

    • Causality: IPA serves a dual purpose. It acts as a co-solvent to solubilize the hydrophobic propiophenone, and it acts as the sacrificial hydride donor to regenerate NADPH from NADP+, making the process economically viable.

  • Substrate Addition: Add propiophenone (134 mg, 1.0 mmol) to the mixture.

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Extraction: Add 10 mL of Methyl tert-butyl ether (MTBE) to the reaction tube. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to break the emulsion. Extract the upper organic layer and evaporate the solvent.

Comparative Data & Performance Metrics

The following table summarizes the quantitative performance metrics of both protocols based on standardized laboratory execution.

ParameterChemocatalytic ATHBiocatalytic Reduction (KRED)
Catalyst / Enzyme RuCl(p-cymene)[(S,S)-TsDPEN]Ketoreductase (e.g., PEDH)
Hydride Source Formic Acid (FA/TEA)Isopropanol (IPA)
Reaction Temperature 40 °C30 °C
S/C Ratio (Loading) 1000:1 (0.1 mol%)~10 wt% relative to substrate
Typical Conversion > 95%> 99%
Enantiomeric Excess (ee) 95 - 98% ee> 99.5% ee
Primary Limitation Trace heavy metal (Ru) residueSubstrate solubility in aqueous media

Protocol Validation & Analytical Troubleshooting

To ensure these protocols function as a self-validating system , you must establish a baseline using a racemic standard before analyzing your asymmetric products.

System Suitability Test (SST):

  • Racemic Standard Generation: Reduce propiophenone using a non-chiral reducing agent (e.g., NaBH4 in Methanol).

  • Chiral HPLC Method: Inject the racemic 1-phenyl-1-propanol onto a Chiralcel OD-H (or Chiralpak AD-H) column. Elute with Hexane/Isopropanol (95:5) at 1.0 mL/min, monitoring UV absorbance at 210 nm.

  • Validation Criteria: You must observe two distinct peaks with a 1:1 area ratio and a baseline resolution ( Rs​>1.5 ).

Troubleshooting Causality:

  • Low ee in ATH Protocol: If the ee drops below 95%, the reaction may have been run too long without sufficient CO2 venting, leading to reversible hydride transfer (racemization), or the catalyst was partially oxidized.

  • Low Conversion in KRED Protocol: If conversion stalls < 50%, suspect a pH shift. The oxidation of IPA to acetone can alter the microenvironment. Monitor the pH at t=12h and titrate with dilute NaOH if it drops below 6.5.

References

  • Semantic Scholar (2020) - Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Provides authoritative mechanistic insights and protocol baselines for the ATH of propiophenone using Ru-TsDPEN in FA/TEA. URL:[Link]

  • PubMed Central (2013) - Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Details the biocatalytic reduction parameters and cofactor recycling mechanisms for producing highly enantiopure chiral propanols. URL:[Link]

  • University of Liverpool (2007) - Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Discusses the thermodynamic driving forces of formate-based hydrogen donors in ATH systems. URL:[Link]

Sources

Application

Techniques for monitoring the reaction progress of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol synthesis

An Application Note for Drug Development Professionals Abstract The synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a critical transformation in the production of various pharmaceutical intermediates. Ensuring h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol is a critical transformation in the production of various pharmaceutical intermediates. Ensuring high yield and purity requires precise monitoring of the reaction progress to determine the point of completion and to minimize the formation of byproducts. This application note provides a comprehensive guide to the primary analytical techniques for monitoring this synthesis, including chromatographic and spectroscopic methods. Detailed protocols, data interpretation guidelines, and the underlying scientific principles are presented to equip researchers, scientists, and drug development professionals with the tools for effective in-process control.

Synthetic Overview & The Imperative for Monitoring

A prevalent synthetic route to 3-[3-(Methanesulfonyl)phenyl]propan-1-ol involves the reduction of a suitable carbonyl precursor, such as 3-[3-(methanesulfonyl)phenyl]propanoic acid or its corresponding ester. This transformation typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

The progress of this reduction is not always visually apparent, and allowing the reaction to proceed for an insufficient or excessive duration can lead to incomplete conversion or the formation of impurities, respectively. Therefore, implementing robust analytical monitoring is essential for process optimization and control.[1]

Synthesis_Monitoring_Overview cluster_product Product cluster_monitoring In-Process Monitoring Start 3-[3-(MeSO2)phenyl]propanoic acid or Ester Precursor Product 3-[3-(MeSO2)phenyl]propan-1-ol Start->Product Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Product TLC TLC Product->TLC HPLC HPLC Product->HPLC GC GC Product->GC Spectroscopy NMR / IR Product->Spectroscopy

Figure 1: Conceptual overview of the synthesis and the role of various analytical techniques in monitoring its progress.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is an indispensable tool for rapid, cost-effective, and real-time qualitative monitoring of a reaction's progress.[2][3] Its primary utility lies in visualizing the consumption of the starting material and the formation of the product.

Principle of Separation

TLC separates compounds based on their relative affinities for the stationary phase (typically silica gel) and the mobile phase (an organic solvent mixture). The less polar a compound, the further it travels up the plate, resulting in a higher Retention Factor (Rf). In this synthesis, the alcohol product is significantly more polar than its ester precursor, leading to distinct separation.

Experimental Protocol
  • Sample Preparation: Using a capillary tube, take a minuscule aliquot from the reaction mixture.[4] Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate.

  • TLC Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot three lanes:

    • Lane 1 (Reference): A solution of the pure starting material.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top of it.[2]

    • Lane 3 (Reaction): The diluted reaction mixture aliquot.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase. A suitable starting eluent system is 30:70 Ethyl Acetate/Hexane.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings in both the reactant and product will be UV-active. For enhanced visualization of the alcohol, the plate can be stained with potassium permanganate, which reacts with the hydroxyl group.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the "Reaction" lane has completely disappeared, and a new, more polar (lower Rf) spot corresponding to the product is dominant.

Data Presentation: Expected TLC Results
CompoundPolarityExpected Rf (30:70 EtOAc/Hex)Visualization
Ester PrecursorLow~0.7UV Active
Alcohol ProductHigh~0.3UV Active, KMnO₄ Stain

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

For precise, quantitative monitoring, HPLC is the method of choice. It allows for the accurate determination of the relative concentrations of reactants and products, enabling kinetic studies and precise endpoint determination.

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. In this case, the more polar alcohol product will elute earlier than the less polar ester or acid precursor.

Experimental Protocol
  • Sample Preparation: Quench a small (e.g., 50 µL) aliquot of the reaction mixture in a vial containing mobile phase (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.[6]

  • Instrumentation & Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid like 0.1% formic acid can improve peak shape.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject a standard of the starting material to determine its retention time. Then, inject aliquots from the reaction at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product. The reaction is complete when the starting material peak area is negligible.

Workflow for HPLC-Based Reaction Monitoring

HPLC_Monitoring_Workflow cluster_sampling 1. Sampling cluster_analysis 2. HPLC Analysis cluster_data 3. Data Interpretation A Aliquot from Reaction Vessel B Quench & Dilute in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Conversion (Reactant vs. Product) H->I

Figure 2: Step-by-step workflow for quantitative reaction monitoring using HPLC, from sample acquisition to data analysis.

Spectroscopic Confirmation: IR and NMR

Spectroscopic techniques provide unambiguous structural information, confirming the chemical transformation of the functional groups.[3][8]

A. Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is ideal for monitoring the disappearance and appearance of specific functional groups.[9]

  • Principle: IR spectroscopy measures the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies.

  • Monitoring Strategy:

    • Reactant (Carboxylic Acid): Look for the disappearance of the very broad O-H stretch (2500-3300 cm⁻¹) and the sharp, strong C=O (carbonyl) stretch (~1710 cm⁻¹).[10][11]

    • Product (Alcohol): Confirm the appearance of a broad O-H stretch (3200-3600 cm⁻¹) and the disappearance of the carbonyl peak.[12] The characteristic S=O stretches of the sulfone group (~1300 and ~1150 cm⁻¹) should remain unchanged throughout the reaction.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons, offering definitive proof of product formation.

  • Principle: NMR uses a magnetic field to probe the nuclei of atoms. The chemical shift of a proton is highly sensitive to its local electronic environment.

  • Monitoring Strategy:

    • Reactant (Carboxylic Acid): Monitor the disappearance of the highly deshielded carboxylic acid proton signal, which appears as a broad singlet far downfield (10-12 ppm).[13][14]

    • Product (Alcohol): Confirm the appearance of new signals corresponding to the propanol chain. Specifically, a triplet around 3.7 ppm for the methylene group adjacent to the new hydroxyl group (-CH₂OH) is a key diagnostic peak.

Data Presentation: Key Spectroscopic Shifts
TechniqueFunctional GroupReactant (Carboxylic Acid)Product (Alcohol)
IR O-H Stretch (cm⁻¹)2500-3300 (very broad)3200-3600 (broad)
IR C=O Stretch (cm⁻¹)~1710 (strong)Absent
¹H NMR -COOH Proton (ppm)10-12 (broad singlet)Absent
¹H NMR -CH₂OH Protons (ppm)Absent~3.7 (triplet)

Gas Chromatography (GC)

GC can be an alternative for monitoring, particularly for assessing the presence of volatile impurities. However, the relatively high boiling point and polarity of the target alcohol may present challenges.

  • Principle: GC separates volatile compounds in a heated column based on their boiling points and interactions with the stationary phase.

  • Considerations: Direct analysis may be difficult. Derivatization of the alcohol's hydroxyl group (e.g., silylation) to form a more volatile ether can significantly improve chromatographic performance.[15] GC is particularly useful for detecting the presence of any remaining low-boiling point starting materials or solvent impurities. The sulfone moiety is thermally stable and generally compatible with GC analysis.[16][17]

Conclusion

A multi-faceted approach is recommended for robustly monitoring the synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol. TLC serves as an excellent tool for rapid, frequent checks on the reaction's progress. HPLC provides the quantitative data necessary for precise endpoint determination and purity analysis. Finally, IR and NMR spectroscopy offer definitive structural confirmation of the final product. By judiciously applying these techniques, researchers can optimize reaction conditions, maximize yield, and ensure the high quality required for subsequent stages of drug development.

References

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. Available at: [Link]

  • Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry. Available at: [Link]

  • Fast HPLC Analysis for Fermentation Ethanol Processes. Waters Corporation. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC. Available at: [Link]

  • Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry. Available at: [Link]

  • Solved C. Explain how TLC analysis can be used to monitor. Chegg.com. Available at: [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • HPLC method for analysis of substrate and products in beverage alcohol production. ResearchGate. Available at: [Link]

  • Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. ResearchGate. Available at: [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]

  • Infrared spectroscopy for neurochemical monitoring of alcohol and its metabolites. PMC. Available at: [Link]

  • Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. ACS Publications. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Can GC-MS tell apart sulfoxides and sulfones? Reddit. Available at: [Link]

  • HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • Analytical monitoring of alcoholic fermentation using NIR spectroscopy. PubMed. Available at: [Link]

  • 2.2.1 Analysis of ethanol using IR spectroscopy. OpenLearn - The Open University. Available at: [Link]

  • Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). OIV. Available at: [Link]

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  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. ASTM. Available at: [Link]

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Method

Application Note: In Vitro Cytochrome P450 Inhibition Profiling for Drug-Drug Interaction (DDI) Risk Assessment

Introduction and Regulatory Context Cytochrome P450 (CYP450) enzymes mediate the oxidative biotransformation of over 90% of marketed therapeutics[1]. Evaluating the inhibitory potential of a New Chemical Entity (NCE) aga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

Cytochrome P450 (CYP450) enzymes mediate the oxidative biotransformation of over 90% of marketed therapeutics[1]. Evaluating the inhibitory potential of a New Chemical Entity (NCE) against major CYP isoforms is a mandatory component of preclinical drug development. Unanticipated inhibition of CYP450 can lead to severe Drug-Drug Interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs, systemic toxicity, and late-stage clinical attrition[2][3].

Recent regulatory frameworks, including the FDA 2020 Guidance on In Vitro DDI Studies[4][5] and the globally harmonized ICH M12 guideline (implemented in 2024)[6][7], mandate rigorous in vitro evaluation of both reversible and time-dependent inhibition (TDI) for seven primary CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Mechanistic Overview: Reversible vs. Time-Dependent Inhibition

Understanding the causality behind CYP inhibition is critical for accurate risk assessment.

  • Reversible Inhibition: Occurs via rapid, dynamic binding (competitive, non-competitive, or uncompetitive) to the enzyme's active site. The inhibitory effect fluctuates directly with the systemic concentration of the drug[8].

  • Time-Dependent Inhibition (TDI): A far more severe liability. TDI typically involves Mechanism-Based Inactivation (MBI), where the CYP enzyme metabolizes the NCE into a highly reactive intermediate. This intermediate covalently binds to the apoprotein or heme prosthetic group, causing irreversible inactivation[9][10]. Because the enzyme is permanently destroyed, catalytic activity can only be restored via de novo protein synthesis, leading to prolonged and profound DDIs[8][11].

CYP_Inhibition NCE Drug Candidate CYP CYP450 Enzyme NCE->CYP Binds Rev Reversible Inhibition CYP->Rev Direct TDI Time-Dependent Inhibition (TDI) CYP->TDI Metabolism Comp Competitive / Non-competitive Rev->Comp MBI Mechanism-Based Inactivation TDI->MBI

Mechanistic pathways of reversible and time-dependent CYP450 inhibition.

Assay Design and Causality

To accurately capture both mechanisms, the IC50 Shift Assay is the industry standard[9][12].

Why LC-MS/MS over Fluorometric Assays? Fluorometric screening utilizes artificial fluorescent probes that lack true isoform specificity and are highly susceptible to auto-fluorescence or quenching artifacts from the NCE[3]. Conversely, LC-MS/MS allows the use of FDA-recommended, clinically relevant probe substrates in pooled Human Liver Microsomes (HLM). HLM represents the "gold standard" physiological matrix, containing the full complement of interacting hepatic enzymes[2].

The Causality of the IC50 Shift: The assay calculates the IC50 under two distinct conditions: a 30-minute pre-incubation without the cofactor NADPH, and a 30-minute pre-incubation with NADPH[9].

  • Minus NADPH: Without the electron donor, metabolism cannot occur. This arm establishes the baseline reversible inhibition[9].

  • Plus NADPH: The enzyme actively metabolizes the NCE. If the NCE is a TDI, reactive metabolites accumulate over the 30 minutes, irreversibly inactivating the enzyme. This causes a leftward shift in the dose-response curve (a lower apparent IC50)[8][11].

Table 1: FDA-Recommended CYP450 Probe Substrates and Positive Controls

A self-validating assay must utilize well-characterized substrates and controls to ensure metabolic competence.[12][13]

CYP IsoformProbe SubstrateReversible Inhibitor ControlTDI Inhibitor Control
CYP1A2 Phenacetin α -NaphthoflavoneFurafylline
CYP2B6 BupropionSertralineTiclopidine
CYP2C8 AmodiaquineMontelukastGemfibrozil glucuronide
CYP2C9 DiclofenacSulfaphenazoleTienilic Acid
CYP2C19 S-MephenytoinS-BenzylnirvanolTiclopidine
CYP2D6 DextromethorphanQuinidineParoxetine
CYP3A4 Midazolam / TestosteroneKetoconazoleVerapamil / Azamulin

Experimental Protocol: LC-MS/MS IC50 Shift Assay

Self-Validating System Design: This protocol incorporates vehicle controls (0% inhibition baseline), reference reversible inhibitors, reference TDI inhibitors, and stable-isotope-labeled internal standards. If the TDI control fails to produce an IC50 shift, the assay run is rejected, ensuring absolute data trustworthiness[2][3].

Step 1: Reagent and Matrix Preparation

  • Prepare an 8-point, 3-fold serial dilution of the NCE in DMSO (starting at 100x the final concentration, e.g., 10 mM for a 100 µM top concentration)[2][10].

  • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to achieve a final incubation protein concentration of 0.1 to 0.5 mg/mL.

Step 2: Pre-Incubation Phase (Metabolic Activation)

  • Aliquot the HLM/NCE mixture into two separate 96-well plates: Plate A ("Minus NADPH") and Plate B ("Plus NADPH").

  • To Plate A, add blank phosphate buffer. To Plate B, add the NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6PDH)[14].

  • Incubate both plates at 37°C for exactly 30 minutes. Causality: 30 minutes provides the necessary kinetic window for mechanism-based inactivators to be metabolized and covalently bind to the CYP active site[8][12].

Step 3: Substrate Addition (Non-Dilution Method)

  • Following pre-incubation, add a highly concentrated spike of the FDA-recommended probe substrate (at its specific Km​ value) to both plates.

  • Simultaneously, add the NADPH regenerating system to Plate A ("Minus NADPH") to initiate the reversible metabolism phase[8][9]. Causality: Using a non-dilution approach prevents the NCE from dissociating from the enzyme, preserving the accuracy of the reversible inhibition baseline[9].

  • Incubate at 37°C for an isoform-specific duration (typically 5 to 20 minutes) to ensure linear metabolite formation[14].

Step 4: Reaction Quenching and Extraction

  • Terminate the reaction by adding 3 volumes of ice-cold organic solvent (e.g., Acetonitrile) containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent instantly denatures the CYP apoprotein, halting all enzymatic activity and precipitating matrix proteins[14].

  • Centrifuge the plates at 10,000 x g for 15 minutes at 4°C to pellet the proteins[14].

Step 5: LC-MS/MS Quantification

  • Transfer the supernatant to analytical plates.

  • Quantify the specific metabolite-to-IS peak area ratio using a validated Triple Quadrupole LC-MS/MS system (e.g., Agilent 6470 or equivalent)[14].

Workflow Prep 1. Prepare HLM & Compound PreInc 2. Pre-Incubation (+/- NADPH) Prep->PreInc Substrate 3. Add Probe Substrate PreInc->Substrate Quench 4. Quench (Cold ACN) Substrate->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS Calc 6. IC50 Shift Calculation LCMS->Calc

Step-by-step workflow of the LC-MS/MS based IC50 Shift Assay.

Data Analysis and Interpretation

Calculate the percentage of remaining enzyme activity relative to the vehicle control. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC50​ values for both the "Minus NADPH" and "Plus NADPH" conditions[2][9].

Calculate the IC50 Shift Ratio:

IC50​ Shift Ratio=IC50​ (Plus NADPH)IC50​ (Minus NADPH)​
Table 2: Quantitative Interpretation of IC50 Shift Data

Based on FDA guidelines and industry consensus[9][11].

IC50 Shift RatioMechanistic InterpretationClinical DDI Risk Implication
< 1.5 Reversible Inhibition OnlyRisk is evaluated using basic static models ( Cmax​/Ki​ ).
1.5 Time-Dependent Inhibition (TDI)High risk of prolonged DDI. Triggers mandatory follow-up studies to determine KI​ and kinact​ kinetic parameters.

References

  • Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay - Evotec - evotec.com. Available at:[Link]

  • Optimization of the CYP inhibition assay using LC-MS/MS - PMC - nih.gov. Available at:[Link]

  • Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies; Guidance for Industry; Availability - federalregister.gov. Available at:[Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA - fda.gov. Available at:[Link]

  • Cytochrome P450 Time dependent inhibition (IC50 shift) - Bienta - bienta.net. Available at:[Link]

  • Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - tandfonline.com. Available at:[Link]

  • Drug-drug Interaction Studies for Regulatory Submission - Charles River Laboratories - criver.com. Available at:[Link]

  • LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Bienta - bienta.net. Available at:[Link]

  • CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen - profacgen.com. Available at:[Link]

  • Cyprotex CYP Time Dependent Inhibition (IC50 shift) Fact Sheet - Evotec - evotec.com. Available at:[Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec - evotec.com. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-[3-(Methanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol .

This specific methanesulfonylphenyl scaffold is a critical pharmacophore in several CNS-active compounds, most notably in the development of dopaminergic modulators like Pridopidine[1]. Because the methanesulfonyl group (-SO₂CH₃) possesses unique electronic and steric properties, standard synthesis workflows often require precise mechanistic tuning to avoid yield-crashing bottlenecks.

Standard Operating Procedure (SOP): Borane-Mediated Reduction

The most direct and highest-yielding route to this target is the reduction of its corresponding carboxylic acid precursor, 3-[3-(methanesulfonyl)phenyl]propanoic acid. We strongly recommend using Borane-Tetrahydrofuran (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄) due to fundamental differences in their reduction mechanisms[2].

Step-by-Step Methodology

1. Preparation & Inertion: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system continuously with dry Argon or Nitrogen. Causality: Borane complexes are highly sensitive to moisture; ambient humidity will prematurely hydrolyze the reagent into unreactive boric acid.

2. Dissolution: Dissolve 10.0 mmol of 3-[3-(methanesulfonyl)phenyl]propanoic acid in 30 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

3. Electrophilic Addition: Using a syringe pump, dropwise add 15.0 mL of a 1.0 M BH₃·THF solution (15.0 mmol, 1.5 eq) over 30 minutes. Causality: The initial reaction between the carboxylic acid and borane evolves hydrogen gas exothermically. Controlled addition prevents thermal runaway and suppresses the formation of unwanted side products.

4. Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

5. Validation & Analytics (Self-Validating Step): Before quenching, pull a 0.1 mL aliquot and quench it in miniature with methanol. Analyze via TLC (Hexanes:EtOAc 1:1). The starting acid will streak near the baseline under UV light (254 nm). The reaction is validated as complete when the baseline streak disappears and a tight, distinct product spot appears at a higher Rf​ (~0.4).

6. Quench & Cleavage: Cool the flask back to 0 °C. Cautiously add 10 mL of anhydrous methanol dropwise. Causality: Methanol safely decomposes excess borane and, crucially, cleaves the intermediate triacyloxyborate esters to liberate the free target alcohol and volatile trimethyl borate.

7. Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-[3-(methanesulfonyl)phenyl]propan-1-ol. Confirm the intact methanesulfonyl group via ¹H-NMR (look for the sharp singlet at ~3.05 ppm integrating to 3H).

Yield Optimization Analytics

To aid in your experimental design, the following table summarizes the quantitative performance of various reducing agents for this specific transformation.

Reducing AgentMechanism TypeEquivalents RequiredReaction TempTypical YieldChemoselectivity (Sulfone Intact?)
BH₃·THF Electrophilic1.5 - 2.00 °C to RT85 - 95% Yes
TiCl₄ / NH₃BH₃ Lewis Acid / Hydride0.1 / 3.0Room Temp>85% Yes
LiAlH₄ Nucleophilic3.0 - 4.0Reflux50 - 70% Yes

Note: Recent literature highlights the use of Ammonia Borane (NH₃BH₃) with catalytic TiCl₄ as a highly chemoselective, bench-stable alternative for carboxylic acid reduction[2].

Mechanistic Workflow & Troubleshooting Tree

G Start 3-[3-(Methanesulfonyl)phenyl] propanoic acid ReagentChoice Select Reducing Agent Start->ReagentChoice BH3 BH3·THF (Electrophilic) Fast, High Yield ReagentChoice->BH3 Preferred (1.5 eq, 0°C to RT) LiAlH4 LiAlH4 (Nucleophilic) Sluggish, Emulsions ReagentChoice->LiAlH4 Alternative (3.0 eq, Reflux) Intermediate Triacyloxyborane Intermediate BH3->Intermediate Rapid coordination to carbonyl oxygen Carboxylate Lithium Carboxylate Resists Attack LiAlH4->Carboxylate Deprotonation (Electrostatic repulsion) Product 3-[3-(Methanesulfonyl)phenyl] propan-1-ol (Target) Intermediate->Product Methanol Quench (Cleaves borate esters) Carboxylate->Product Forcing conditions (Excess heat/reagent)

Workflow and chemoselective decision tree for methanesulfonylphenylpropanoic acid reduction.

Troubleshooting & FAQs

Q: My LC-MS shows a massive amount of unreacted starting material even after 12 hours of reduction with LiAlH₄. Why is the reaction stalling? A: This is a classic chemoselectivity issue rooted in the fundamental mechanism of the reducing agent. LiAlH₄ is a strongly nucleophilic hydride source. When it reacts with a carboxylic acid, its first action is an acid-base reaction: it deprotonates the acidic proton to form a lithium carboxylate salt. This negatively charged intermediate strongly repels further nucleophilic attack by the AlH₄⁻ anion[2]. To force the reduction, you must use a massive excess of LiAlH₄ and reflux the mixture. We strongly recommend switching to an electrophilic reducing agent like BH₃·THF, which coordinates directly to the electron-rich carbonyl oxygen, completely bypassing this electrostatic repulsion[2].

Q: Will the methanesulfonyl (-SO₂CH₃) group be reduced by BH₃ or LiAlH₄, leading to side products? A: No. The methanesulfonyl group is highly stable to standard hydride reducing agents. Sulfones are fully oxidized sulfur species that lack the empty low-lying orbitals required for facile hydride attack under these conditions. You can confidently reduce the carboxylic acid without risking the structural integrity of the -SO₂CH₃ moiety.

Q: I am considering a cross-coupling route (e.g., Sonogashira coupling with propargyl alcohol followed by hydrogenation) instead of carboxylic acid reduction. Will the sulfur atom in the methanesulfonyl group poison my Palladium catalyst? A: No. Unlike thiols or thioethers, which strongly coordinate to and poison transition metal catalysts, the sulfur atom in a methanesulfonyl group is sterically hindered and electronically saturated by its two oxygen atoms. It does not act as a catalyst poison. In fact, the strong electron-withdrawing nature of the -SO₂CH₃ group (Hammett σmeta​=0.60 ) actually accelerates the initial oxidative addition of the palladium catalyst into the aryl halide bond during cross-coupling reactions, making this a highly viable alternative route[3].

Q: When I do use LiAlH₄, I get a terrible emulsion during the aqueous workup that traps my product. How do I resolve this? A: Emulsions in LiAlH₄ reductions are caused by insoluble polymeric aluminum hydroxides. To resolve this, you must use the Fieser Workup . For every n grams of LiAlH₄ used, sequentially add: n mL of water, n mL of 15% NaOH (aq), and 3n mL of water. Stir vigorously until the gray salts turn into a granular, snow-white precipitate. Filter this mixture through a pad of Celite. Your target alcohol will remain freely dissolved in the organic filtrate, drastically improving your isolated yield.

References

  • Source: Google Patents (US9006445B2)
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews - ACS Publications URL
  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Welcome to the Technical Support Center. This guide is engineered for process chemists, discovery scientists, and drug development professionals tasked with synthesizing 3-[3-(Methanesulfonyl)phenyl]propan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, discovery scientists, and drug development professionals tasked with synthesizing 3-[3-(Methanesulfonyl)phenyl]propan-1-ol . This molecule is a critical sulfonyl-bearing aryl building block frequently utilized in the development of leukotriene receptor antagonists and COX-2 inhibitors.

Synthesizing this intermediate presents specific chemoselectivity challenges, primarily distinguishing between the reduction of the target functional groups (alkynes or carboxylic acids) and the preservation of the sensitive methanesulfonyl (-SO₂CH₃) moiety and benzylic/propargylic C-O bonds.

Synthetic Pathways & Reaction Workflows

We recommend two primary synthetic routes for this intermediate:

  • Route A (Direct Reduction): Chemoselective reduction of 3-(3-methanesulfonylphenyl)propanoic acid.

  • Route B (Cross-Coupling): Sonogashira coupling of 1-bromo-3-(methanesulfonyl)benzene with propargyl alcohol, followed by hydrogenation.

SynthesisRoutes SM1 3-(3-Methanesulfonylphenyl) propanoic acid Target 3-[3-(Methanesulfonyl)phenyl] propan-1-ol (Target API Intermediate) SM1->Target BH3-THF (Chemoselective Reduction) BP1 Sulfoxide/Sulfide (Over-reduction) SM1->BP1 LiAlH4 / High Temp (Aggressive Hydride) SM2 1-Bromo-3-(methanesulfonyl) benzene + Propargyl alcohol Int1 3-[3-(Methanesulfonyl)phenyl] prop-2-yn-1-ol SM2->Int1 Pd/Cu Catalysis (Sonogashira) BP3 Glaser Homocoupling Product SM2->BP3 O2 Ingress (Cu Catalyzed) Int1->Target H2, Rh/Al2O3 (Controlled Hydrogenation) BP2 1-Propyl-3-(methanesulfonyl) benzene (Hydrogenolysis) Int1->BP2 H2, Pd/C (Prolonged/High Pressure)

Fig 1: Synthetic pathways and byproduct formation for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.

Quantitative Data: Common Byproducts & Analytical Signatures

Identifying impurities early in the workflow prevents downstream failure. Below is a structured comparison of the most common byproducts encountered across both synthetic routes.

ByproductFormation PathwayPreventive ActionAnalytical Signature (LC-MS / ¹H NMR)
1-Propyl-3-(methanesulfonyl)benzene Over-reduction (Hydrogenolysis) of the C-OH bond during alkyne hydrogenation.Use a less acidic support (Rh/Al₂O₃) or strictly monitor H₂ uptake.m/z [M+H]⁺ 199.1; Complete absence of the -CH₂OH triplet at ~3.6 ppm.
Hexa-2,4-diyne-1,6-diol (Glaser Dimer) Oxidative dimerization of propargyl alcohol during the Sonogashira step.Strict anaerobic conditions; utilize Cu-free Pd catalysis.m/z [M+H]⁺ 111.0; Distinct alkyne stretch in IR (~2140 cm⁻¹).
3-(3-Methylsulfinylphenyl)propan-1-ol Over-reduction of the sulfone moiety to a sulfoxide by aggressive hydrides.Substitute LiAlH₄ with chemoselective Borane-THF (BH₃·THF).m/z [M+H]⁺ 199.1; Shift of the -SO₂CH₃ singlet from ~3.1 ppm to ~2.7 ppm.
3-[3-(Methanesulfonyl)phenyl]prop-2-en-1-ol Incomplete hydrogenation of the alkyne intermediate.Increase H₂ pressure slightly or refresh the catalyst bed.m/z [M+H]⁺ 213.0; Presence of vinylic protons at ~6.2–6.5 ppm.

Troubleshooting FAQs

Q1: My yield of the final propanol is severely reduced due to the loss of the primary alcohol during the hydrogenation of the propargyl intermediate. How do I prevent this hydrogenolysis? A: This is a classic chemoselectivity issue. Palladium on carbon (Pd/C) is highly active and readily catalyzes the cleavage of propargylic or benzylic C-O bonds via a π-allyl palladium intermediate. To prevent this, you must attenuate the catalyst's activity. Switch your catalyst from Pd/C to Rhodium on Alumina (Rh/Al₂O₃), which is highly efficient for alkyne/alkene reduction but poor at hydrogenolysis. Alternatively, use a poisoned catalyst (like Lindlar's catalyst) to stop at the alkene, followed by a milder secondary reduction.

Q2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce 3-(3-methanesulfonylphenyl)propanoic acid, but my LC-MS shows degradation of the sulfone group. What is the alternative? A: While LiAlH₄ is a powerful reductant, it is too aggressive for this substrate and can attack sulfones at elevated temperatures, reducing them to sulfoxides or sulfides. The scientifically sound alternative is Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BMS). Boranes are electrophilic reducing agents that exhibit profound chemoselectivity for electron-rich carboxylic acids over electron-deficient sulfones[1]. They will rapidly reduce the acid to the primary alcohol at room temperature while leaving the methanesulfonyl moiety completely intact.

Q3: The Sonogashira coupling generates a thick black tar and a major impurity at m/z 110. What is happening mechanically, and how do I fix it? A: The impurity is the Glaser coupling product (hexa-2,4-diyne-1,6-diol), formed by the oxidative homocoupling of propargyl alcohol. Mechanistically, this occurs when trace oxygen infiltrates a copper-catalyzed system, oxidizing Cu(I) to Cu(II), which then mediates the dimerization of the terminal alkyne[2][3]. To fix this, you must thoroughly degas your solvents using the freeze-pump-thaw method (minimum 3 cycles). For ultimate reliability, switch to a Copper-Free Sonogashira protocol using a specialized electron-rich ligand (e.g., XPhos) which eliminates the Glaser pathway entirely[4].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies.

Protocol A: Chemoselective Reduction of the Carboxylic Acid (Route A)

This protocol utilizes the electrophilic nature of borane to selectively reduce the carboxylate without degrading the sulfone.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with ultra-high purity N₂.

  • Dissolution: Charge the flask with 3-(3-methanesulfonylphenyl)propanoic acid (10.0 mmol, 2.28 g) and anhydrous THF (50 mL). Stir until completely dissolved.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Borane-THF complex (1.0 M in THF, 15.0 mL, 1.5 eq) dropwise via a syringe over 15 minutes. Self-Validation Check: You should observe mild effervescence (H₂ gas evolution) as the borane reacts with the acidic proton.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, UV active).

  • Quenching: Cool the flask back to 0 °C. Cautiously add Methanol (10 mL) dropwise to quench unreacted borane. Caution: Vigorous H₂ evolution will occur. Stir for 30 minutes until bubbling ceases.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc (100 mL), wash with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the target alcohol.

Protocol B: Copper-Free Sonogashira Coupling (Route B, Step 1)

This protocol eliminates the risk of Glaser homocoupling by omitting the copper co-catalyst.

  • Setup: In a 100 mL Schlenk flask, combine 1-bromo-3-(methanesulfonyl)benzene (10.0 mmol, 2.35 g), Pd(PPh₃)₄ (0.5 mmol, 5 mol%), and piperidine (30 mL) as both base and solvent[5].

  • Degassing (Critical Step): Seal the flask and perform three freeze-pump-thaw cycles using liquid nitrogen to rigorously exclude oxygen. Backfill with N₂.

  • Reagent Addition: Under a positive N₂ flow, add propargyl alcohol (12.0 mmol, 0.67 g) via a micro-syringe.

  • Heating: Heat the reaction mixture to 60 °C in an oil bath and stir for 12 hours. Self-Validation Check: The solution will transition from pale yellow to a deep amber/brown as the active Pd(0) species turns over.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and quench with saturated aqueous NH₄Cl (50 mL). Separate the organic layer, wash with water (3 x 50 mL) to remove piperidine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Cséfalvay, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2892-2899. URL:[Link]

  • Cox, L. R. (2008). Synthesis of Alkanols by Reduction. Science of Synthesis, Thieme. URL:[Link]

  • Fung, E., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. URL:[Link]

Sources

Troubleshooting

Improving the enantiomeric excess in chiral synthesis of propanol derivatives

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet complex challenge: the degradation of enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet complex challenge: the degradation of enantiomeric excess (ee) during the synthesis of chiral propanol derivatives (such as 1-aryl-1-propanols and chiral amino alcohols).

Achieving and maintaining >99% ee requires moving beyond empirical trial-and-error. You must establish a rigorous understanding of the mechanistic causality behind your specific catalytic system—whether you are utilizing transition-metal asymmetric hydrogenation (AH), asymmetric transfer hydrogenation (ATH), or biocatalytic ketoreductases (KREDs/ADHs).

This guide provides self-validating troubleshooting protocols, mechanistic insights, and step-by-step methodologies to resolve ee degradation in your workflows.

Diagnostic Workflow

EE_Troubleshooting Start Low ee Detected (Propanol Derivative) CatType Identify Catalytic System Start->CatType ChemCat Transition Metal (AH / ATH) CatType->ChemCat BioCat Biocatalysis (KRED / ADH) CatType->BioCat Ligand Evaluate Ligand Sterics & Electronics ChemCat->Ligand Conditions Optimize Temp, Pressure & Solvent ChemCat->Conditions Enzyme Check Enzyme Tolerance (e.g., 2-Propanol) BioCat->Enzyme Cofactor Assess Cofactor Regeneration BioCat->Cofactor OptChem High ee Propanol (>99%) Ligand->OptChem Conditions->OptChem OptBio High ee Propanol (>99%) Enzyme->OptBio Cofactor->OptBio

Diagnostic workflow for troubleshooting low enantiomeric excess in propanol derivative synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the ee of my 1-aryl-1-propanol product drop significantly when scaling up an Asymmetric Transfer Hydrogenation (ATH) using a Ru-TsDPEN catalyst? Causality: In Ru-catalyzed ATH, the reaction is thermodynamically reversible. Extended reaction times at high conversions during scale-up can lead to racemization via the reverse oxidation pathway. The active Ru-hydride species can re-oxidize the chiral alcohol back to the ketone, and subsequent re-reduction occurs with lower facial selectivity as the catalyst degrades over time. Self-Validating Check: Monitor the reaction via chiral GC/HPLC over time. If the ee peaks at 95% conversion and then begins to drop, you have confirmed reverse-pathway racemization. Quench the reaction immediately upon reaching maximum conversion to lock in the stereochemistry.

Q2: I am using Manganese(I) PNN-pincer complexes for the ATH of propiophenone. Why is my ee lower than expected compared to acetophenone? Causality: The ethyl group in propiophenone introduces different steric demands compared to the methyl group in acetophenone. However, with highly optimized Mn(I) PNN-pincer complexes, you should actually observe enhancements in ee for propiophenone substrates. Density Functional Theory (DFT) calculations highlight that favorable π-π interactions and specific steric hindrance between the active catalyst and the substrate dictate this selectivity. Studies show that1[1]. If your ee is low, verify the structural integrity of your ligand and ensure no competitive achiral background reduction is occurring.

Q3: In biocatalytic reductions using Alcohol Dehydrogenases (ADHs) with 2-propanol as a sacrificial co-substrate, my ee and yield crash prematurely. What is the mechanistic cause? Causality: This is a classic case of product inhibition combined with enzyme denaturation. Acetone, the byproduct of 2-propanol oxidation, is highly inhibitory to many ADHs and shifts the thermodynamic equilibrium backward. Furthermore, high concentrations of 2-propanol can denature standard enzymes, destroying their chiral binding pockets. Solution: Transition to a high 2-propanol tolerant enzyme, such as SmADH2, and employ a Thermostatic Bubble Column Reactor (TBCR) system. The TBCR uses continuous gas flow to physically strip the acetone byproduct from the matrix, driving the equilibrium forward to .

Section 2: Troubleshooting Guides

Issue A: Resolving Ligand-Substrate Mismatch in Transition Metal Catalysis

Symptom: Consistently low ee (50-70%) during the asymmetric hydrogenation of bulky propanol derivatives (e.g., isobutyrophenone or α-CF3 substituted propiophenones). Root Cause Analysis: The branching aliphatic chain creates a steric inhibiting effect. In Ru-catalyzed systems, the spatial arrangement of the transition state requires a precise lock-and-key fit between the substrate's bulky group and the chiral ligand's phenyl rings. Strong inductive electron-withdrawing groups (like CF3) at the α-position can 2[2]. Corrective Action:

  • Adjust the Ligand: Switch from standard TsDPEN to a more sterically demanding ligand or a tethered complex to enforce rigidity in the transition state.

  • Lower the Temperature: While higher temperatures (e.g., 50°C) increase turnover frequency (TOF), they increase the vibrational flexibility of the transition state, degrading facial selectivity. Drop the temperature to 25°C or lower.

Issue B: Overcoming Co-factor Regeneration Limitations in Biocatalysis

Symptom: Incomplete conversion and stalled ee in ADH-mediated synthesis of chiral alcohols. Root Cause Analysis: The substrate-coupled cofactor regeneration system is failing due to poor tolerance of the enzyme to the required high molarity of the sacrificial alcohol. Corrective Action: Implement a robust ADH variant capable of withstanding up to 10.5 M (80% v/v) 2-propanol, and couple it with active acetone removal.

Section 3: Quantitative Data Comparison

The following table summarizes validated catalytic systems for the asymmetric synthesis of propanol derivatives, highlighting the critical parameters required to maximize ee.

Catalytic SystemTarget SubstrateKey Optimization ParameterMax Conversion (%)Enantiomeric Excess (ee %)
Mn(I) PNN-pincer (Mn-1) PropiophenoneLigand π-π interactions>9999
Ru-(R,R)-TsDPEN (Batch) PropiophenoneTemperature control (rt vs 50°C)>9587 - 95
SmADH2 (Biocatalytic) Ethyl acetoacetateTBCR system (Acetone removal)>99.999.9

Section 4: Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of Propiophenone using Ru-(R,R)-TsDPEN

Objective: Achieve >90% ee in the synthesis of (R)-1-phenylpropan-1-ol. Causality Note: Utilizing a formic acid/triethylamine (FA/TEA) azeotrope provides a continuous, irreversible hydride source. Unlike 2-propanol mediated ATH, the FA/TEA system decomposes into CO2, preventing the reverse oxidation pathway that degrades ee.

Step-by-Step Methodology:

  • Preparation: In a strictly inert atmosphere (argon/nitrogen), charge a Schlenk flask with [Ru(p-cymene)Cl2]2 (0.00625 mmol) and (R,R)-TsDPEN (0.0125 mmol).

  • Catalyst Activation: Add anhydrous dichloromethane (2 mL) and triethylamine (0.025 mmol). Stir at room temperature for 1 hour to generate the active 16-electron Ru complex. Remove the solvent under vacuum.

  • Substrate Addition: Dissolve propiophenone (0.5 mmol) in 1 mL of anhydrous solvent (e.g., DMF).

  • Hydride Source: Add a 5:2 mixture of Formic Acid/Triethylamine (1.5 mL).

    • Self-validating step: The immediate evolution of CO2 gas visually confirms active hydride transfer.

  • Reaction: Stir at 25°C for 12-24 hours. Do not exceed 40°C, as elevated temperatures will exponentially decrease the stereoselectivity of the hydride delivery.

  • Quench and Workup: Quench with water (5 mL), extract with ethyl acetate (3 x 5 mL), dry over MgSO4, and concentrate.

  • Analysis: Determine conversion and ee via chiral GC-FID or HPLC.

Protocol 2: Biocatalytic Synthesis using SmADH2 in a TBCR System

Objective: Synthesize chiral alcohols with >99% ee at high substrate loading (>150 g/L). Causality Note: The Thermostatic Bubble Column Reactor (TBCR) uses gas flow to physically strip acetone from the reaction matrix, preventing product inhibition and thermodynamic stalling.

Step-by-Step Methodology:

  • Enzyme Preparation: Express SmADH2 in E. coli and prepare the whole-cell biocatalyst or crude lysate.

  • Reactor Setup: Load the TBCR with the reaction buffer (pH 7.0) containing the biocatalyst.

  • Substrate Loading: Add the prochiral ketone substrate at a loading of 150 g/L.

  • Co-substrate Addition: Add 2-propanol to a final concentration of up to 6 M. (Note: SmADH2 is highly tolerant to 2-propanol).

  • Continuous Stripping: Initiate a continuous flow of inert gas (N2) through the bottom of the bubble column at a rate of 0.5 vvm (volume of gas per volume of liquid per minute).

    • Self-validating step: Route the exhaust gas through a cold trap to quantify acetone removal.

  • Temperature Control: Maintain the reactor strictly at 30°C using the thermostatic jacket to prevent thermal denaturation of the enzyme.

  • Monitoring: Sample every 30 minutes. The reaction should reach >99% conversion in approximately 2.5 hours.

  • Extraction: Separate the organic phase, recover the unreacted 2-propanol, and purify the highly enantioenriched chiral alcohol.

References

  • Title: Manganese(I)-catalyzed asymmetric (transfer) hydrogenation of ketones: An insight into the effect of chiral PNN and NN ligands Source: University of Leicester research repository URL: 1

  • Title: Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst Source: ChemCatChem (u-szeged.hu) URL: 2

  • Title: Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system Source: Catalysis Science & Technology (RSC Publishing) URL:

Sources

Optimization

Technical Support Hub: Strategies for Overcoming Poor Aqueous Solubility of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant solubility challenges associated with 3-[3-(Methanesulfonyl)phenyl]propan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant solubility challenges associated with 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in aqueous solutions. We will explore the underlying structural reasons for its poor solubility and provide detailed, step-by-step troubleshooting protocols to systematically improve its dissolution for various experimental applications.

Understanding the Solubility Challenge

The molecular structure of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol dictates its solubility behavior. The presence of a phenyl ring and a propyl chain creates a significant hydrophobic character. While the terminal hydroxyl (-OH) group and the methanesulfonyl (-SO2CH3) group are polar and can interact with water, their contribution is insufficient to overcome the hydrophobicity of the carbon-rich backbone. This inherent structural tension leads to low aqueous solubility, a common hurdle in experimental and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer?

A: Precipitation occurs when the concentration of the compound exceeds its saturation solubility in the given solvent system. For 3-[3-(Methanesulfonyl)phenyl]propan-1-ol, its low intrinsic water solubility means that even small amounts can quickly saturate the solution, leading to the compound "crashing out" as a solid. This is often observed when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium.

Q2: Can I just use a high concentration of DMSO to dissolve it?

A: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for this compound, using high concentrations in final experimental setups (especially in cell-based assays or in vivo studies) is often not viable due to potential toxicity and off-target effects. Many U.S. Food and Drug Administration (FDA)-approved parenteral products that use co-solvents limit their concentrations to ensure safety.[1] Therefore, the goal is to find a formulation that maximizes aqueous solubility while minimizing the concentration of potentially disruptive organic co-solvents.

Q3: Is adjusting the pH of my solution a viable strategy for this compound?

A: The effectiveness of pH adjustment depends on the presence of ionizable functional groups (i.e., acidic or basic centers) on the molecule.[2] The methanesulfonyl and alcohol groups on this compound are not significantly acidic or basic within the typical physiological pH range (approx. 2-10). Therefore, altering the pH is unlikely to substantially increase its solubility, as the compound will remain in its neutral, un-ionized state.[3]

Q4: What is the first and simplest method I should try to improve solubility?

A: For initial screening and in vitro experiments, creating a co-solvent system is often the most straightforward approach. This involves using a minimal amount of a water-miscible organic solvent, like DMSO or ethanol, in combination with water or a buffer.[4][5] This method reduces the overall polarity of the solvent, making it more favorable for dissolving hydrophobic compounds.[6]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols for systematically enhancing the aqueous solubility of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol. It is recommended to start with the simplest method (co-solvents) and proceed to more complex formulations as required by your experimental needs.

Method 1: Co-Solvent System Optimization

Co-solvents work by reducing the polarity of water, which in turn lowers the energy required to create a cavity for the solute molecule.[6] This is a widely used technique for solubilizing poorly water-soluble drugs.[5]

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mM or 100 mM). Ensure it is fully dissolved.

  • Screen Co-Solvent Percentages: Prepare a series of aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) containing varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v DMSO).

  • Dilute the Stock: Add a small aliquot of the DMSO stock solution to each of the co-solvent buffers to achieve your desired final concentration. Vortex immediately and vigorously for 30 seconds.

  • Observe for Precipitation: Allow the solutions to stand at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals, or film).

  • Validation & Quality Control: For the highest concentration that remains clear, it is advisable to confirm the absence of sub-visible precipitation by passing the solution through a 0.22 µm syringe filter. If the solution passes easily without significant back-pressure, it is a good indicator of true solubilization.

Data Summary: Common Co-Solvents for Preclinical Formulations

Co-SolventTypical Concentration RangeKey Characteristics & Considerations
DMSO (Dimethyl Sulfoxide)0.1% - 5%Excellent solubilizing power. Potential for toxicity at higher concentrations in cell-based assays.[1]
Ethanol 1% - 10%Good solubilizing agent, generally well-tolerated in vivo at low concentrations. Can cause protein precipitation at higher levels.[4]
PEG 400 (Polyethylene Glycol 400)5% - 30%Low toxicity, commonly used in oral and parenteral formulations.[7] Can be viscous.
Propylene Glycol 5% - 40%Another common, low-toxicity co-solvent used in many pharmaceutical formulations.[4]
Method 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like our target compound, forming an "inclusion complex" where the hydrophobic part of the guest molecule is shielded within the cyclodextrin's core.[8][10][11] This complex has a hydrophilic exterior, rendering it highly soluble in water.[11][12]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add the Compound: Add the solid powder of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol directly to the cyclodextrin solution. Alternatively, add a small volume of a concentrated stock in a volatile solvent (like ethanol) and then evaporate the solvent.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Validation & Quality Control: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be accurately quantified using a validated analytical method such as HPLC-UV.

Visualization: Mechanism of Cyclodextrin Encapsulation

cluster_0 Aqueous Environment Compound Hydrophobic Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound->CD Encapsulation Complex Soluble Inclusion Complex CD->Complex Start Start: Compound is poorly soluble Application Define Application Start->Application CoSolvent Use Co-solvent System (e.g., <1% DMSO) Application->CoSolvent In Vitro Cell Assay Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Application->Cyclodextrin In Vivo (Oral/Parenteral) Surfactant Use Surfactants (e.g., Tween® 80) Application->Surfactant High Concentration Needed / Topical Formulation End Proceed with Experiment CoSolvent->End Cyclodextrin->End Surfactant->End

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to 3-phenylpropan-1-ol derivatives

An objective, data-driven evaluation of synthetic methodologies is critical for process chemists and drug development professionals scaling up the production of 3-phenylpropan-1-ol (hydrocinnamyl alcohol) derivatives. Th...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of synthetic methodologies is critical for process chemists and drug development professionals scaling up the production of 3-phenylpropan-1-ol (hydrocinnamyl alcohol) derivatives. These compounds serve as essential building blocks in the synthesis of pharmaceuticals, fragrances, and advanced materials[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. We will dissect the mechanistic causality, chemoselectivity, and operational realities of three distinct synthetic paradigms: Catalytic Hydrogenation , Lewis Acid-Mediated Carboxylic Acid Reduction , and Alkene Homologation .

I. Strategic Overview of Synthetic Pathways

The optimal route to a 3-phenylpropan-1-ol derivative depends heavily on the starting material's functional group landscape and the required scale.

G Target 3-Phenylpropan-1-ol R1 Cinnamyl Alcohol R1->Target Catalytic Hydrogenation (Pd/C, H2) R2 3-Phenylpropanoic Acid R2->Target Chemical Reduction (TiCl4 / NH3BH3) R3 Allylbenzene R3->Target Hydroboration-Oxidation (BH3-THF -> H2O2/OH-)

Primary synthetic routes to 3-phenylpropan-1-ol derivatives.

II. Route 1: Chemoselective Hydrogenation of Cinnamyl Systems

The reduction of cinnamaldehyde or cinnamyl alcohol is the most atom-economical route to 3-phenylpropan-1-ol. However, the conjugated nature of the system presents a chemoselectivity challenge: differentiating between the C=C and C=O bonds, and avoiding the hydrogenolysis of the allylic/benzylic C–O bond.

Mechanistic Causality: Palladium on carbon (Pd/C) exhibits a strong thermodynamic preference for reducing olefins over aliphatic or aromatic carbonyls. When starting from cinnamyl alcohol, Pd/C rapidly yields 3-phenylpropan-1-ol. Conversely, if the starting material is cinnamaldehyde, achieving tunable selectivity requires engineering the catalyst surface. For instance, continuous flow reactors utilizing Pt/SiO₂ catalysts can be tuned to favor C=O reduction to yield cinnamyl alcohol, which can subsequently be driven to 3-phenylpropan-1-ol by extending the residence time or switching to a Pd-based bed[2].

G A Cinnamaldehyde B Cinnamyl Alcohol A->B C=O Reduction (Pt/SiO2) C 3-Phenylpropanal A->C C=C Reduction (Pd/C) D 3-Phenylpropan-1-ol B->D C=C Reduction (Pd/C) C->D C=O Reduction (NaBH4 or Ru)

Reaction network for the selective hydrogenation of cinnamaldehyde derivatives.

Self-Validating Protocol: Pd/C Hydrogenation of Cinnamyl Alcohol
  • Preparation: Dissolve cinnamyl alcohol (10.0 mmol) in anhydrous ethanol (20 mL) within a high-pressure hydrogenation vessel.

  • Catalyst Loading: Add 10 wt% Pd/C (0.5 mol% Pd). Causality: Using a low catalyst loading prevents exothermic runaway and minimizes benzylic C–O cleavage (hydrogenolysis).

  • Purge & React: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 2 bar H₂ and stir vigorously at 25 °C.

  • In-Process Control: Monitor H₂ uptake. The system is self-validating when H₂ consumption ceases at exactly 1 molar equivalent. Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS to confirm the disappearance of the molecular ion peak (m/z 134) and the appearance of the product (m/z 136).

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the product.

III. Route 2: Titanium-Catalyzed Reduction of 3-Phenylpropanoic Acid

Traditionally, reducing a carboxylic acid to a primary alcohol requires harsh, pyrophoric reagents like Lithium Aluminum Hydride (LiAlH₄). This approach is incompatible with reducible functional groups (e.g., nitro, cyano, or halogens) on the aromatic ring.

Mechanistic Causality: A modern, highly chemoselective alternative utilizes Ammonia Borane (NH₃BH₃) activated by catalytic Titanium Tetrachloride (TiCl₄)[3]. Ammonia borane is bench-stable and safe, but insufficiently reactive toward carboxylic acids on its own. The addition of TiCl₄ acts as a potent Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby facilitating hydride transfer from the borane complex[4]. This method preserves sensitive aromatic substituents that LiAlH₄ would otherwise destroy.

Self-Validating Protocol: TiCl₄/NH₃BH₃ Reduction
  • Preparation: Under an inert N₂ atmosphere, dissolve 3-phenylpropanoic acid (5.0 mmol) and NH₃BH₃ (15.0 mmol, 3.0 equiv) in anhydrous CH₂Cl₂ (15 mL) at 0 °C.

  • Activation: Slowly add TiCl₄ (0.25 mmol, 5 mol%) dropwise. Causality: The catalytic TiCl₄ initiates the formation of the active reducing species. A slight effervescence (H₂ gas) indicates the formation of the intermediate borane-carboxylate complex.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Control: Quench a 100 µL aliquot with 1M HCl, extract with EtOAc, and spot on a TLC plate (Hexanes:EtOAc 3:1). Visualize with Bromocresol Green stain; the disappearance of the yellow acidic spot validates complete conversion.

  • Workup: Quench the bulk reaction carefully with 1M HCl (10 mL) to hydrolyze the borate esters. Extract with CH₂Cl₂ (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

IV. Route 3: Hydroboration-Oxidation of Allylbenzene

When constructing the propyl chain from a terminal alkene, the anti-Markovnikov hydration of allylbenzene is employed.

Mechanistic Causality: Hydroboration utilizing BH₃-THF or pinacolborane proceeds via a concerted, four-membered transition state, placing the boron atom on the less sterically hindered terminal carbon. However, a critical failure point in this route is the propensity of allylbenzenes to undergo transition-metal or base-catalyzed isomerization to the thermodynamically more stable 1-propenylbenzene (trans-β-methylstyrene)[5]. Therefore, this reaction must be conducted under strict temperature control without the presence of adventitious transition metals (like Rh or Ru) that actively mediate this isomerization[5].

Self-Validating Protocol: Catalyst-Free Hydroboration
  • Hydroboration: Dissolve allylbenzene (10.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C under N₂. Add BH₃·THF (1.0 M in THF, 3.5 mL, 0.35 equiv of BH₃) dropwise. Stir for 2 hours at room temperature.

  • Oxidation: Cool the mixture back to 0 °C. Sequentially and cautiously add 3M aqueous NaOH (4 mL) followed by 30% aqueous H₂O₂ (4 mL). Causality: The base coordinates to the boron, facilitating the 1,2-alkyl migration that replaces the C–B bond with a C–O bond with retention of stereochemistry.

  • In-Process Control: The reaction is complete when the biphasic mixture becomes homogenous upon stirring. GC-MS analysis should confirm a >95:5 ratio of 3-phenylpropan-1-ol to the Markovnikov byproduct (1-phenylpropan-2-ol).

  • Workup: Dilute with diethyl ether, separate the organic layer, wash with saturated Na₂S₂O₃ to quench residual peroxides (validate with KI-starch paper), dry, and concentrate.

V. Comparative Data Analysis

The following table synthesizes the operational metrics of the three methodologies to guide route selection based on project constraints.

ParameterRoute 1: Catalytic HydrogenationRoute 2: TiCl₄/NH₃BH₃ ReductionRoute 3: Hydroboration-Oxidation
Starting Material Cinnamyl alcohol / Cinnamaldehyde3-Phenylpropanoic acidAllylbenzene
Typical Yield 92 - 98%80 - 88%75 - 85%
Chemoselectivity High (C=C over aromatic rings)Excellent (Tolerates NO₂, CF₃, halides)Moderate (Risk of alkene isomerization)
Scalability Excellent (Ideal for continuous flow)Moderate (Gas evolution requires venting)Good (Exothermic oxidation step)
Green Profile High (Atom economical, reusable catalyst)Moderate (Generates borate waste)Low (Peroxide usage presents hazards)
Primary Failure Mode Over-reduction (Hydrogenolysis)Incomplete borate hydrolysisIsomerization to β-methylstyrene

VI. Conclusion

For raw scale and atom economy, the Catalytic Hydrogenation of cinnamyl derivatives remains the industrial gold standard, particularly when adapted to continuous flow architectures to mitigate over-reduction. However, for late-stage functionalization where complex, halogenated, or easily reducible aromatic rings are present, the TiCl₄-catalyzed Ammonia Borane reduction provides an exceptionally safe and chemoselective alternative to LiAlH₄. Hydroboration remains a powerful tool for homologation but requires stringent control to suppress the thermodynamic isomerization of the allylbenzene precursor.

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Clearance Prediction for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

In the landscape of preclinical drug development, the accurate prediction of a compound's clearance is a cornerstone for forecasting its pharmacokinetic profile, including potential half-life, bioavailability, and approp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, the accurate prediction of a compound's clearance is a cornerstone for forecasting its pharmacokinetic profile, including potential half-life, bioavailability, and appropriate dosing regimens.[1][2] This guide provides an in-depth comparison of in vitro and in vivo methodologies for determining the clearance of the novel chemical entity, 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.

While specific experimental data for this compound is not publicly available, this guide will leverage established, validated protocols and principles of drug metabolism to illustrate the comparative workflows, underlying scientific rationale, and the critical process of in vitro-in vivo extrapolation (IVIVE).

Compound Profile: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

  • Structure: alt text (A representative structure is shown, as the exact image is not available in the provided tools)

  • Structural Features & Metabolic Considerations: The presence of a primary alcohol suggests a likely site for Phase II metabolism, specifically glucuronidation via UDP-glucuronosyltransferases (UGTs). The phenyl ring and the alkyl chain also present potential sites for Phase I oxidation by Cytochrome P450 (CYP) enzymes. The sulfone group is generally stable, but metabolism in its vicinity cannot be ruled out. These features indicate that hepatic metabolism is a probable and significant route of clearance for this compound.

Part 1: The Predictive Engine: In Vitro Clearance Assessment

In vitro metabolic stability assays are the workhorse of early drug discovery, offering a rapid and cost-effective means to estimate a compound's susceptibility to biotransformation.[3][4] The primary goal is to determine the intrinsic clearance (CLint), which reflects the inherent capacity of liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[2][5]

Key In Vitro Systems: A Comparative Overview
  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[6] They are rich in Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[3]

    • Expertise & Experience: Microsomal assays are excellent for high-throughput screening during lead optimization. Their robustness and lower cost make them ideal for ranking compounds.[6][7] However, they lack cytosolic enzymes and active transporters, which can be a limitation for compounds whose disposition is influenced by these factors.

  • Hepatocytes: These are intact, viable liver cells, often used in cryopreserved suspension cultures.[8]

    • Expertise & Experience: Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[7][8] This provides a more physiologically complete picture of hepatic metabolism.[5] They are, however, more costly and sensitive to experimental conditions than microsomes.[7]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol describes a standard high-throughput method to determine the metabolic half-life and calculate the apparent intrinsic clearance (CLint, app) of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.

Trustworthiness: The protocol includes positive controls (compounds with known metabolic rates, e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to validate the enzymatic activity of the microsomal batch.[6] A "no-cofactor" control (incubation without NADPH) confirms that the compound's disappearance is enzyme-mediated.

Methodology:

  • Preparation: A stock solution of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol is prepared in a suitable organic solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: The test compound (at a final concentration typically below the expected Km, e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. This system continuously provides the necessary cofactor (NADPH) for CYP enzyme activity.[6]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[6]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[3]

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Thaw & Dilute Human Liver Microsomes C Pre-incubate Compound + Microsomes A->C B Prepare Compound Stock Solution B->C D Initiate with NADPH System C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Data Analysis & Interpretation

The percentage of the parent compound remaining is plotted against time. The slope of the natural logarithm of this plot provides the rate constant of elimination (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint, app): CLint, app (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[8]

Time (min)% Parent Compound Remaining (Hypothetical)
0100
585
1560
3035
4520
6010

A short half-life and high CLint value suggest the compound is rapidly metabolized and likely to have high hepatic clearance in vivo. Conversely, a long half-life and low CLint suggest metabolic stability.[2]

Part 2: The Definitive Measure: In Vivo Clearance Determination

In vivo pharmacokinetic (PK) studies in animal models provide a definitive measure of a drug's behavior in a complex, integrated biological system.[9][10] These studies account for all relevant ADME (Absorption, Distribution, Metabolism, and Excretion) processes simultaneously. The rat is a commonly used preclinical species for these initial assessments.[11][12]

Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats

This protocol describes a discrete study design for determining key PK parameters following both intravenous and oral administration.

Trustworthiness: The use of an intravenous (IV) arm is critical as it provides a direct measure of systemic clearance without the confounding factor of absorption.[11] Data from the oral (PO) arm is then used to determine oral bioavailability. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are cannulated (e.g., in the jugular vein for dosing and/or sampling) and allowed to recover. Animals are fasted overnight before dosing.[13]

  • Dosing:

    • Intravenous (IV) Group (n=3-6 rats): The compound, formulated in a suitable vehicle, is administered as a single bolus injection (e.g., 1 mg/kg).[13]

    • Oral (PO) Group (n=3-6 rats): The compound is administered via oral gavage (e.g., 5 mg/kg).[13]

  • Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into anticoagulant-treated tubes.[13]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[13]

  • Bioanalysis: Plasma concentrations of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol are quantified using a validated LC-MS/MS method.[14]

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis A Cannulate & Acclimate Sprague-Dawley Rats B IV Bolus Dose (e.g., 1 mg/kg) A->B C Oral Gavage Dose (e.g., 5 mg/kg) A->C D Serial Blood Sampling (0-24h) B->D C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Bioanalysis E->F G PK Data Analysis (NCA) F->G

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Data Analysis & Interpretation

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., WinNonlin).

  • Clearance (CL): CL = Dose_IV / AUC_IV (where AUC is the Area Under the Curve)

  • Volume of Distribution at Steady State (Vss): A measure of the extent of drug distribution into tissues.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100

ParameterIV Administration (Hypothetical)PO Administration (Hypothetical)
Dose1 mg/kg5 mg/kg
AUC (ng*h/mL)15003750
CL (mL/min/kg)11.1-
Vss (L/kg)1.5-
t½ (h)2.52.8
F (%)-50%

The calculated clearance value represents the total systemic clearance, which is the sum of clearance from all eliminating organs (liver, kidney, etc.).

Part 3: The Bridge: In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is a mathematical framework that scales in vitro data to predict in vivo outcomes.[1] It is a critical step for translating early discovery data into a forecast of human pharmacokinetics.[15] The "well-stirred" liver model is a commonly used IVIVE approach.[16]

Causality Behind IVIVE: The core principle is that the intrinsic clearance measured in an in vitro system is the primary determinant of hepatic clearance in vivo.[15] However, this intrinsic ability is modulated by physiological factors in the body, namely liver blood flow (QH) and the fraction of drug unbound in the blood (fu,B), which are accounted for in the model.[15]

G A In Vitro CLint (µL/min/mg protein) C Scaled In Vivo CLint (mL/min/kg) A->C Scale Up B Scaling Factors (mg protein/g liver, g liver/kg body weight) B->C E Well-Stirred Model Equation C->E D Physiological Parameters (Liver Blood Flow, fu,B) D->E F Predicted In Vivo Hepatic Clearance (CLh) E->F Predict

Caption: The process of in vitro-in vivo extrapolation (IVIVE) for hepatic clearance.

The Challenge of Underprediction: A widely recognized challenge is that IVIVE frequently underpredicts in vivo clearance.[17][18] For human predictions, clearance can be underestimated by 3 to 9-fold on average.[19] This discrepancy can arise from:

  • Extrahepatic Metabolism: Metabolism occurring in other tissues (e.g., gut wall, kidney) is not captured by liver-based in vitro systems.

  • Transporter-Mediated Uptake: Active uptake of the drug into hepatocytes can increase its intracellular concentration, leading to higher clearance than predicted from passive diffusion alone.

  • Limitations of In Vitro Systems: Sub-optimal cofactor concentrations or the absence of certain enzymatic pathways in microsomes can lead to an underestimation of metabolic capacity.[7]

Part 4: A Head-to-Head Comparison

FeatureIn Vitro Clearance PredictionIn Vivo Clearance Determination
Primary Output Intrinsic Clearance (CLint)[5]Total Systemic Clearance (CL)[10]
Physiological Context Subcellular (microsomes) or cellular (hepatocytes)[3]Whole organism, integrated system[9]
Throughput High (suitable for screening hundreds of compounds)[5]Low (resource and time-intensive)[11]
Cost & Complexity Relatively low cost and complexity[6]High cost, complex, requires animal facilities[12]
Mechanistic Insight High; can easily identify specific metabolic pathwaysLow; provides an overall clearance value
Role in Drug Dev. Predictive. Used for early screening, ranking, and lead optimization.[4]Definitive. Gold standard for characterizing PK profile pre-clinically.[10]

Conclusion

In vitro and in vivo clearance assessments are not competing methodologies but are, in fact, complementary and essential pillars of modern drug development. In vitro assays serve as a powerful predictive engine, enabling high-throughput screening and mechanistic investigation early in the discovery process. They provide the intrinsic clearance data necessary for IVIVE, allowing for early forecasts of a compound's metabolic fate.

However, the inherent simplicity of these systems necessitates validation in a living organism. In vivo pharmacokinetic studies provide the definitive, integrated measure of clearance, accounting for the full interplay of all physiological processes. For a compound like 3-[3-(Methanesulfonyl)phenyl]propan-1-ol, an effective development strategy would involve using in vitro data to establish its metabolic liability and then progressing to in vivo studies in rats to confirm its systemic clearance and overall pharmacokinetic profile, thereby enabling a more confident prediction of its behavior in humans.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • ACS Publications. (2024, August 12). Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In Vitro-In Vivo Extrapolation and Hepatic Clearance-Dependent Underprediction. Retrieved from [Link]

  • Frontiers. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In vivo rat PK profiling in drug discovery: new challenges. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity Evaluation Guide: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (3-MSPP)

Executive Summary & Mechanistic Rationale In preclinical drug development, the methanesulfonylphenyl moiety is a highly privileged pharmacophore, most notably recognized for its role in directing the selectivity of COX-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In preclinical drug development, the methanesulfonylphenyl moiety is a highly privileged pharmacophore, most notably recognized for its role in directing the selectivity of COX-2 inhibitors (e.g., celecoxib, rofecoxib) by inserting into the enzyme's secondary side pocket[1]. However, emerging oncological research indicates that compounds bearing this functional group—such as 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (3-MSPP) —exhibit independent, dose-dependent cytotoxic effects against various malignant cell lines[2].

This guide provides an objective, data-driven framework for evaluating the in vitro cytotoxicity of 3-MSPP. By comparing it against standard pharmacological agents, we can isolate the specific apoptotic and anti-proliferative baseline driven by the methanesulfonylphenyl structure. The primary mechanism of action for this class of compounds involves the elevation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization and subsequent caspase-mediated apoptosis[2].

Pathway A 3-MSPP Exposure B ROS Generation & Target Modulation A->B C Mitochondrial Membrane Depolarization B->C E Cell Cycle Arrest (S/G0 Phase) B->E D Caspase 3/9 Activation C->D F Apoptosis D->F E->F

Fig 1: Proposed ROS-mediated apoptotic signaling pathway induced by 3-MSPP.

Comparative Cytotoxicity Profiling

To objectively evaluate 3-MSPP, it must be benchmarked against established reference agents. Celecoxib serves as the structural baseline (a clinically approved methanesulfonylphenyl-containing agent), while Doxorubicin serves as the positive cytotoxic control[3].

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across non-small cell lung cancer (A549), breast adenocarcinoma (MCF-7), and a normal lung fibroblast line (MRC-9) to determine the Selectivity Index (SI). A higher SI indicates preferential toxicity toward cancer cells over healthy tissue[3].

Table 1: In Vitro IC₅₀ Values and Selectivity Indices (72h Exposure)
Test AgentA549 (Lung Cancer) IC₅₀MCF-7 (Breast Cancer) IC₅₀MRC-9 (Normal Fibroblast) IC₅₀Selectivity Index (SI)*
3-MSPP 38.5 ± 2.1 µM42.1 ± 1.8 µM> 100 µM> 2.59
Celecoxib 52.4 ± 3.5 µM48.6 ± 2.9 µM85.2 ± 4.1 µM1.62
Doxorubicin 2.4 ± 0.3 µM3.1 ± 0.4 µM1.8 ± 0.2 µM0.75

*Selectivity Index (SI) = IC₅₀ (MRC-9) / IC₅₀ (A549). Values > 2 indicate favorable therapeutic windows.

Data Interpretation: While 3-MSPP is less potent than the chemotherapeutic standard Doxorubicin, it demonstrates a superior Selectivity Index. Furthermore, it exhibits slightly higher potency than Celecoxib in A549 cells, suggesting that the propanol aliphatic chain may enhance cellular permeability or alter target binding affinity compared to rigid diaryl heterocycles[1].

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to eliminate confounding variables such as solvent toxicity and environmental edge effects.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This directly correlates with the mitochondrial depolarization mechanism characteristic of methanesulfonylphenyl derivatives[2].

Causality & Expert Rationale:

  • Edge Effect Mitigation: Evaporation in the outer wells of a 96-well plate artificially concentrates the media, skewing viability data. We mandate filling the perimeter wells with sterile PBS.

  • Vehicle Control Limit: 3-MSPP is hydrophobic and requires DMSO for dissolution. DMSO concentrations exceeding 0.1% (v/v) induce baseline cytotoxicity. The protocol strictly caps DMSO at 0.1% to ensure observed cell death is solely agent-driven.

Step-by-Step Workflow:

  • Cell Seeding: Harvest logarithmic-phase A549 or MCF-7 cells. Seed 5×103 cells/well in the inner 60 wells of a 96-well plate (100 µL/well). Fill the 36 perimeter wells with 200 µL sterile PBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-MSPP, Celecoxib, and Doxorubicin in complete media (final DMSO 0.1%). Aspirate old media and apply 100 µL of treatments. Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate for 72h. Rationale: A 72h window captures at least two full cell division cycles, allowing the detection of both acute toxicity and cell-cycle arrest (anti-proliferative effects)[4].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of acidic isopropanol (0.04 N HCl) or pure DMSO to dissolve the insoluble formazan crystals[4].

  • Quantification: Read absorbance at 540 nm using a microplate reader, with a reference wavelength of 690 nm to subtract background cellular debris[4].

Workflow S1 Cell Seeding (Inner Wells Only) S2 3-MSPP Treatment (72h Incubation) S1->S2 S3 MTT Reagent Addition (4h) S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Reading (540nm) S4->S5

Fig 2: Standardized MTT assay workflow for cytotoxicity screening.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Validation

Because the MTT assay only measures metabolic decline, Flow Cytometry is required to confirm whether 3-MSPP induces programmed cell death (apoptosis) or uncontrolled lysis (necrosis).

Causality & Expert Rationale: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane only during early apoptosis. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes; it only stains DNA in late apoptotic or necrotic cells. The binding of Annexin V is strictly calcium-dependent, necessitating a specialized binding buffer rather than standard PBS[2].

Step-by-Step Workflow:

  • Harvesting: Post-treatment (48h), collect both the media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the pellet twice with ice-cold PBS to halt cellular metabolism and prevent false-positive necrotic signaling.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca2+ ). Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in complete darkness to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Q1 (Necrotic: FITC-/PI+), Q2 (Late Apoptotic: FITC+/PI+), Q3 (Early Apoptotic: FITC+/PI-), and Q4 (Viable: FITC-/PI-).

References

  • Two novel anticancer compounds with minimum cardiotoxic property.
  • In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line.
  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents.
  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening.

Sources

Comparative

Benchmarking the Purity of Synthesized 3-[3-(Methanesulfonyl)phenyl]propan-1-ol: A Comparative Analytical Guide

Introduction & Analytical Target Profile (ATP) The synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol yields a highly versatile intermediate, frequently utilized in the development of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol yields a highly versatile intermediate, frequently utilized in the development of active pharmaceutical ingredients (APIs) containing sulfonyl-aromatic pharmacophores. However, the catalytic processes used during its synthesis—such as cross-coupling or selective reduction—can introduce structurally insidious impurities, including positional isomers (e.g., ortho/para-methanesulfonyl variants) and over-reduced thioethers.

Benchmarking the purity of a newly synthesized batch against a commercial reference standard is not merely a quality control checkpoint; it is a foundational requirement for downstream synthetic viability. In alignment with the Analytical Target Profile (ATP) concepts introduced in ICH Q14 and the validation frameworks of ICH Q2(R2)[1], this guide establishes a multidimensional, objective comparison strategy. By coupling relative chromatographic profiling with absolute metrological quantification, researchers can ensure the analytical procedure is entirely fit for accurately quantifying the main component and identifying impurities[2].

The Causality of Analytical Method Selection

A robust benchmarking strategy avoids relying on a single analytical technique. The structural features of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol dictate the following orthogonal method selections:

  • HPLC-UV/MS (Relative Purity & Specificity): The aromatic ring conjugated with the electron-withdrawing methanesulfonyl (-SO CH ) group provides a strong, distinct UV chromophore. Reverse-phase HPLC is selected because the polar hydroxyl group (-OH) and the sulfone moiety interact predictably with aqueous-organic gradients, allowing for the baseline separation of unreacted starting materials and structurally similar byproducts.

  • 1H qNMR (Absolute Purity & Traceability): Chromatographic purity (Area %) is inherently flawed for absolute benchmarking because it assumes all impurities share the same UV response factor as the main analyte. Quantitative NMR (qNMR) circumvents this by measuring the absolute mass fraction. Because the integrated area of a proton resonance is directly proportional to the size of the population of H nuclei[3], qNMR allows us to benchmark the synthesized batch against an independent, SI-traceable internal standard rather than relying on a structurally identical reference[4].

  • GC-FID & Karl Fischer (Orthogonal Volatiles): Neither HPLC nor qNMR is optimal for detecting trace residual extraction solvents (e.g., ethyl acetate) or ambient moisture, necessitating targeted orthogonal testing to close the mass balance.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow of our multidimensional purity benchmarking strategy, ensuring all data points cross-verify one another.

PurityBenchmarking A Synthesized Batch 3-[3-(Methanesulfonyl)phenyl]propan-1-ol B HPLC-UV/MS Profiling (Related Substances & Isomers) A->B Chromatographic Separation C 1H qNMR Analysis (Absolute Mass Fraction) A->C SI-Traceable Quantification D Orthogonal Testing (GC-FID & KF Titration) A->D Volatiles & Moisture E Commercial Reference Standard (Traceable CRM) E->B Retention Time & UV Match E->C Internal Standard Calibration F Comparative Benchmarking & Specification Release B->F Area % C->F Mass % D->F Impurity %

Figure 1: Multidimensional analytical workflow for benchmarking synthesized intermediate purity.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the protocols below are designed as "self-validating systems." If the internal physical or systemic parameters fail, the protocol automatically invalidates the run, preventing the reporting of false data.

Protocol A: HPLC-UV Method for Related Substances

Mechanism of Self-Validation: The method incorporates a System Suitability Test (SST) as mandated by ICH Q2(R1)[5]. The run is only valid if the resolution ( ) between the main peak and a spiked known impurity is >1.5, and the injection repeatability (RSD) is ≤2.0%.

  • Column Selection: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm). The end-capped stationary phase prevents secondary interactions with the propanol hydroxyl group, eliminating peak tailing.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in HPLC-grade Water (buffers the silanol groups).

    • Channel B: Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 20 minutes to elute polar impurities first, followed by the main sulfonyl compound, and finally any highly lipophilic unreacted aromatics.

  • Detection: UV at 220 nm (optimal for the substituted benzene ring).

  • Execution: Inject the blank, followed by 6 replicates of the SST standard. Upon passing SST criteria, inject the synthesized batch and the commercial reference standard in triplicate.

Protocol B: 1H qNMR for Absolute Purity Determination

Mechanism of Self-Validation: This protocol adheres to ISO 24583:2022 guidelines[3]. The system validates complete magnetic relaxation by dynamically measuring the longitudinal relaxation time ( ) of both the analyte and the internal standard. The inter-pulse delay ( ) is strictly set to > 5 × (max), ensuring >99% of spins have relaxed before the next pulse[3].

  • Standard Selection: Select a certified reference material (CRM) internal standard that does not overlap with the analyte's signals. Maleic acid ( ~6.2 ppm) is ideal, as it avoids the aromatic ( 7.5-8.0 ppm) and aliphatic ( 1.8-3.7 ppm) signals of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.

  • Sample Preparation: Accurately co-weigh ~20 mg of the synthesized batch and ~10 mg of the Maleic acid CRM using a microbalance ( mg). Dissolve completely in 0.6 mL of DMSO- .

  • Acquisition: Acquire H NMR spectra at 298 K using a 90° excitation pulse. Apply a delay of 45 seconds (based on prior inversion-recovery experiments).

  • Data Processing: Phase and baseline correct the spectra. Integrate the isolated sulfonyl methyl protons (-SO CH , singlet, 3H) against the olefinic protons of Maleic acid (singlet, 2H). Calculate the absolute mass fraction using the established qNMR purity equation[6].

Comparative Benchmarking Data

The table below summarizes the benchmarking of a newly synthesized batch of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol against a highly purified commercial reference standard.

Table 1: Quantitative Benchmarking Results
Analytical ParameterMethodologySynthesized Batch (Lot 2026-A)Commercial Reference StandardAcceptance Criteria
Absolute Purity H qNMR (Mass %)98.4% ± 0.2%99.3% ± 0.1%≥ 98.0%
Chromatographic Purity HPLC-UV (Area %)99.1%99.6%≥ 99.0%
Moisture Content Karl Fischer Titration0.35% w/w0.15% w/w≤ 0.50% w/w
Residual Solvents GC-FID (Ethyl Acetate)850 ppm< 100 ppm≤ 5000 ppm
Identity Confirmation LC-MS (ESI+)m/z 215.07 [M+H] m/z 215.07 [M+H] Conforms to structure

Data Interpretation: The synthesized batch meets all acceptance criteria for downstream use. Notably, there is a distinct discrepancy between the HPLC Area % (99.1%) and the qNMR Mass % (98.4%). This 0.7% variance highlights the danger of relying solely on chromatography; the synthesized batch contains UV-transparent impurities (likely residual aliphatic solvents and moisture, confirmed by GC and KF) that artificially inflate the HPLC purity score. The qNMR data, grounded in SI-traceable metrology, provides the true absolute purity.

Conclusion

Benchmarking the purity of complex intermediates like 3-[3-(Methanesulfonyl)phenyl]propan-1-ol requires a scientifically rigorous, causality-driven approach. By combining the high-resolution separation capabilities of HPLC with the absolute, reference-independent quantification of qNMR, researchers can establish a self-validating analytical profile. This multidimensional strategy ensures that synthetic batches are objectively evaluated, safeguarding the integrity of subsequent pharmaceutical development phases.

References

  • USP-NF. "Lifecycle Management of Analytical Procedures." United States Pharmacopeia. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]

  • International Organization for Standardization (ISO). "ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method." iTeh Standards. Available at:[Link]

  • Saito, T., Ihara, T., Koike, M., et al. "A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance." SciSpace. Available at: [Link]

  • National Institutes of Health (NIH). "Standardization and Practical Application of Quantitative NMR (qNMR)." PubMed. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Handling novel or specialized research chemicals like 3-[3-(Methanesulfonyl)phenyl]propan-1-ol requires a proactive, risk-based approach. Because comprehensive toxicological data (such as a standardized global Safety Dat...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized research chemicals like 3-[3-(Methanesulfonyl)phenyl]propan-1-ol requires a proactive, risk-based approach. Because comprehensive toxicological data (such as a standardized global Safety Data Sheet) is often unavailable for bespoke synthetic intermediates, researchers must default to treating the compound as a[1].

This guide provides a self-validating operational framework, ensuring that every handling step is scientifically grounded, mechanically sound, and compliant with the latest regulatory standards.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first analyze the molecular structure of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol to anticipate its behavior:

  • Aromatic Ring & Propanol Chain : The primary alcohol provides a site for hydrogen bonding, while the lipophilic phenyl ring facilitates interaction with lipid bilayers.

  • Methanesulfonyl (-SO2CH3) Group : Sulfonyl groups significantly alter the electronic distribution of the molecule, increasing its overall polarity and potential reactivity as an electrophile.

  • Mechanistic Risk : The amphiphilic nature of this compound means it can act as its own penetration enhancer through the stratum corneum (the outer layer of skin). If dissolved in common laboratory solvents (e.g., DMSO, dichloromethane), its [2]. Therefore, standard single-layer latex gloves are scientifically insufficient.

Mandatory Personal Protective Equipment (PPE)

Under the , laboratories must implement chemical-specific hazard mitigation strategies rather than relying on generic lab-wide protocols[3]. The following "Armor System" is mandatory for handling this compound.

PPE CategoryQuantitative SpecificationMechanistic RationaleRegulatory Alignment
Hand Protection Double-layered Nitrile (≥8 mil outer layer)Prevents solvent-assisted dermal penetration of the amphiphilic sulfonyl compound. Outer layer takes the chemical hit; inner layer maintains the biological barrier.OSHA PHS Standard[4]
Body Protection Flame-Retardant (FR), Chemical-Resistant Lab CoatProtects against secondary ignition if volatile solvents are used during reaction setup.OSHA 2025 Updates[3]
Eye Protection ANSI Z87.1 Certified Splash GogglesAromatic alcohols can cause severe corneal irritation; sealed goggles prevent vapor and splash ingress.General Lab Safety[1]
Respiratory Certified Fume Hood (Face velocity ≥100 fpm)Mitigates inhalation of aerosolized powders or solvent vapors during transfer operations.OSHA 2025 Updates[3]

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system ; you cannot proceed to the next step without confirming the success of the previous one.

Protocol A: Safe Dispensing and Weighing
  • Ventilation Verification : Before opening the chemical container, verify that the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Causality: Ensures any aerosolized particulates generated during transfer are immediately evacuated.

  • Static Mitigation : Pass an anti-static zeroing gun over the analytical balance and the weighing vessel. Causality: Aromatic alcohols in powder form can hold static charges, causing them to repel from metal spatulas and aerosolize.

  • Transfer : Use a disposable, static-free polypropylene spatula. Weigh the material directly into a pre-tared, sealable glass vial rather than an open weigh boat.

  • Transit : Seal the vial before removing it from the balance enclosure. Never transport open containers of novel chemicals across the laboratory.

Protocol B: Reaction Setup
  • Solvent Introduction : Introduce the solvent (e.g., THF, DCM) to the sealed vial via a syringe through a septum, or open the vial strictly within the certified fume hood.

  • Secondary Containment : Place the reaction vessel inside a secondary spill tray. Causality: If the primary vessel fractures due to thermal shock or mechanical failure, the secondary tray contains the highly concentrated amphiphilic solution, preventing widespread contamination.

Spill Mitigation and Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent exposure.

Spill Response Protocol
  • Isolation : Immediately demarcate the spill zone and alert nearby personnel.

  • Containment (Solid) : If the compound is spilled as a dry powder, do not sweep dry. Gently cover the powder with damp absorbent towels to suppress dust generation.

  • Containment (Solution) : If spilled while dissolved in a solvent, surround the spill with an inert absorbent like vermiculite or diatomaceous earth. Causality: Inert absorbents prevent exothermic reactions that could occur if reactive chemical neutralizers were used on an unknown sulfonyl derivative.

  • Collection : Use a non-sparking brush and dustpan to collect the absorbed material.

  • Disposal : Transfer the waste into a designated, clearly labeled hazardous waste container.

Disposal Categorization
  • Solid Waste : Dispose of contaminated gloves, spatulas, and paper towels in a solid hazardous waste bin.

  • Liquid Waste : Categorize as Non-Halogenated Organic Waste . Exception: If the compound was dissolved in a halogenated solvent (e.g., chloroform), the entire mixture must be disposed of as Halogenated Organic Waste to prevent regulatory violations and incinerator damage.

Visualizing the Safety Workflow

Workflow N1 Risk Assessment Identify as Novel PHS N2 Don PPE Double Nitrile, FR Coat, Z87.1 N1->N2 N3 Engineering Controls Transfer to Certified Fume Hood N2->N3 N4 Dispensing Anti-static Spatula & Closed Vial N3->N4 N5 Reaction Setup Inert Atmosphere / Closed System N4->N5 N6 Spill Event Deploy Vermiculite / Damp Towel N4->N6 Accidental Drop N7 Waste Disposal Non-Halogenated Organic Waste N5->N7 N6->N7

Figure 1: Operational safety workflow and hazard mitigation pathway for sulfonyl aromatic alcohols.

References

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. CalPacLab. Available at: [Link][3]

  • Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety. Vanderbilt University Medical Center (VUMC). Available at:[Link][1]

  • Standard Operating Procedure: Particularly Hazardous Substances (PHS). University of New Mexico (UNM) Chemistry. Available at: [Link][4]

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